Product packaging for Oncovin(Cat. No.:)

Oncovin

Cat. No.: B7803066
M. Wt: 923.0 g/mol
InChI Key: AQTQHPDCURKLKT-PNYVAJAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oncovin is a trade name for Vincristine, a vinca alkaloid chemotherapy agent originally isolated from the Catharanthus roseus (Madagascar periwinkle) plant . Its primary research value lies in its function as a mitotic inhibitor. Vincristine binds with high affinity to tubulin, the building block of microtubules, thereby inhibiting microtubule polymerization . This disruption prevents the formation of the mitotic spindle, leading to cell cycle arrest at the metaphase stage and ultimately triggering apoptosis (programmed cell death) in rapidly dividing cells . This mechanism makes it a crucial tool for studying cell division, intracellular transport, and mechanisms of apoptosis in vitro. Vincristine is extensively used in research models of various cancers, including acute lymphoblastic leukemia (ALL), Hodgkin and non-Hodgkin lymphomas, neuroblastoma, and Wilms tumor . Its role is often studied in the context of polychemotherapy protocols, where its unique mechanism of action and lack of significant bone-marrow suppression at recommended doses provide a complementary effect to other agents . A key area of ongoing investigation involves understanding and mitigating its dose-limiting side effect, vincristine-induced peripheral neuropathy (VIPN), which serves as a model for studying chemotherapy-induced neurotoxicity . This product is strictly for research applications and is designated For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H56N4O10.H2O4S<br>C46H58N4O14S B7803066 Oncovin

Properties

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37-,38+,39+,42-,43+,44+,45-,46-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTQHPDCURKLKT-PNYVAJAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C46H56N4O10.H2O4S, C46H58N4O14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name VINCRISTINE SULFATE
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Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Molecular Weight

923.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Physical Description

Vincristine sulfate appears as an anticancer drug. White to slightly yellow, amorphous or crystalline powder. Sensitive to light. Odorless. pH (0.1% solution) 3.5 - 4.5. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name VINCRISTINE SULFATE
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Solubility

greater than or equal to 10 mg/mL at 75 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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CAS No.

2068-78-2
Record name VINCRISTINE SULFATE
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Record name Vincristine sulfate [USAN:USP:JAN]
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Record name VINCRISTINE SULFATE
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Melting Point

531 °F approximately (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name VINCRISTINE SULFATE
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Molecular and Cellular Mechanisms of Action

Interaction with Tubulin and Microtubule Dynamics

Microtubules are dynamic biopolymers formed from the polymerization of α- and β-tubulin heterodimers. patsnap.comaacrjournals.orgnumberanalytics.com Their inherent ability to rapidly assemble and disassemble, termed dynamic instability, is crucial for a multitude of cellular activities, including the maintenance of cell shape, intracellular transport, and the precise segregation of chromosomes during mitosis. patsnap.comnumberanalytics.compharmacologyeducation.org Vincristine (B1662923) specifically binds to tubulin, thereby altering this essential dynamic equilibrium. ontosight.aipatsnap.comdrugbank.comsmpdb.ca

Inhibition of Tubulin Polymerization

Vincristine exerts its primary effect by binding to tubulin subunits, predominantly at a distinct site on the β-tubulin subunit known as the vinca-binding domain. patsnap.comsmpdb.caaacrjournals.org This binding event effectively inhibits the polymerization of tubulin dimers into microtubules, thereby preventing the assembly and elongation of these structures. nih.govontosight.aipatsnap.comdrugbank.comsmpdb.ca Unlike agents that stabilize microtubules, vincristine acts as a destabilizing agent, impeding the addition of new tubulin subunits and thus hindering microtubule growth. patsnap.comsmpdb.canumberanalytics.comoaepublish.com

In vitro studies have provided detailed research findings demonstrating the inhibitory effect of vincristine on tubulin polymerization. These studies consistently show that vincristine suppresses the polymerization of purified tubulin in a concentration-dependent manner. researchgate.netaacrjournals.org

Disruption of Mitotic Spindle Formation and Functionality

Research findings, including studies utilizing immunofluorescence microscopy, have illustrated that vincristine treatment leads to observable abnormalities in spindle organization and a failure of chromosomes to achieve proper alignment at metaphase. biologists.com

Effects on Microtubule Depolymerization Dynamics

While the primary mechanism involves inhibiting polymerization, vincristine also influences microtubule depolymerization dynamics. At lower concentrations, often considered clinically relevant, vincristine can block mitosis by subtly affecting the dynamics and stability of spindle microtubules without causing significant net depolymerization. smpdb.cabiologists.comjci.org However, at higher concentrations, vincristine can actively induce microtubule depolymerization, leading to a more pronounced disassembly of the microtubule network and destruction of the mitotic spindle. smpdb.caoaepublish.comnih.gov

Experimental evidence supports vincristine's ability to cause microtubule depolymerization. Studies in various cell lines, such as acute lymphoblastic leukemia (ALL) cells, have shown an increase in the soluble (depolymerized) fraction of tubulin following vincristine exposure, confirming its impact on microtubule disassembly. nih.gov

Cell Cycle Perturbation and Arrest

The disruption of microtubule dynamics by vincristine significantly impacts the cell cycle, particularly the transition through mitosis. nih.govontosight.aidrugbank.comnumberanalytics.com

Induction of Metaphase Arrest

The compromised formation of a functional mitotic spindle due to vincristine triggers the spindle assembly checkpoint (SAC). aacrjournals.orgnumberanalytics.com This crucial cellular surveillance mechanism is responsible for ensuring that all chromosomes are correctly attached to the spindle microtubules before the cell is allowed to enter anaphase and separate the sister chromatids. numberanalytics.com Activation of the SAC in the presence of vincristine results in a sustained arrest of the cell cycle at the metaphase stage. nih.govontosight.aipatsnap.comdrugbank.comsmpdb.ca This arrest is characterized by the failure of chromosomes to align properly at the metaphase plate. nih.govsmpdb.ca

Detailed research findings using techniques like flow cytometry have consistently shown that vincristine treatment leads to a significant accumulation of cells in the G2/M phase, specifically at metaphase, as indicated by an increase in the population of cells with 4N DNA content. aacrjournals.orgresearchgate.netnih.gov

Cell Cycle Phase-Specific Susceptibility

Although vincristine is often categorized as an M-phase specific agent due to its pronounced effects on mitosis, studies have revealed that its cytotoxic impact can vary depending on the cell cycle phase in which cells are exposed to the drug. drugbank.compharmacologyeducation.orgnih.govbccancer.bc.ca

Research conducted on primary acute lymphoblastic leukemia (ALL) cells has demonstrated that vincristine can induce distinct cell death pathways contingent on the cell cycle phase. nih.gov Notably, cells in the G1 phase exhibited susceptibility to vincristine-induced cell death without necessarily undergoing a prior mitotic arrest. nih.gov This suggests that interference with interphase microtubules, which are involved in processes like intracellular transport, may contribute to cytotoxicity in G1. patsnap.com In contrast, cells exposed to vincristine during the S or G2/M phases primarily underwent cell death subsequent to mitotic arrest. nih.gov These findings indicate that while mitotic arrest is a major consequence of vincristine treatment, the drug can also exert cytotoxic effects on cells in other phases, highlighting a more complex phase-specific susceptibility profile.

The following table summarizes some detailed research findings regarding vincristine's effects on cell cycle distribution in various cell lines:

Cell LineVincristine ConcentrationTreatment DurationObserved EffectSource
KB3 (HeLa)100 nMVarious time pointsMitotic arrest (accumulation of 4N DNA content) followed by apoptosis (<2N DNA content) nih.gov
RS4;11 (ALL)100 nMVarious time pointsMixed response observed, including evidence of non-mitotic death nih.gov
ALL-2 (Primary ALL)100 nMVarious time pointsCell death observed without significant prior mitotic arrest nih.gov
ALL-5 (Primary ALL)100 nMVarious time pointsCell death observed without significant prior mitotic arrest nih.gov
HeLa100 nM24-48 hoursG2-M phase cell cycle arrest aacrjournals.org
MCF-7300 nM48 hoursG2-M phase cell cycle arrest aacrjournals.org
HT-2930 nM24 hoursG2/M phase cell cycle arrest researchgate.net
HeLa30 nM24 hoursG2/M phase cell cycle arrest researchgate.net
MDA-MB-468 (Breast Cancer)100 nMNot specifiedG1 and G2 arrest observed at higher concentrations that induced microtubule depolymerization jci.org
MCF-7 (Breast Cancer)100 nMNot specifiedG1 and G2 arrest observed at higher concentrations that induced microtubule depolymerization jci.org

Modulation of Cell Cycle Regulators (e.g., Cyclins)

The proper progression through the cell cycle is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). Vincristine's interference with microtubule formation and dynamics leads to mitotic arrest, primarily at the G2/M phase transition. researchgate.netnih.govmdpi.com This arrest is associated with the modulation of key cell cycle regulators.

Studies have shown that vincristine treatment can lead to an increase in the expression of Cyclin B1. researchgate.net Cyclin B1 is a crucial protein that accumulates during the G2 phase and is essential for the transition into mitosis. Its complex with CDK1 (also known as CDC2) drives entry into M phase. nih.gov The disruption of the mitotic spindle by vincristine activates the spindle assembly checkpoint, which in turn prevents the degradation of Cyclin B1, thus maintaining high levels and enforcing the G2/M arrest. Research in SH-SY5Y human neuroblastoma cells treated with vincristine demonstrated a significant increase in both mRNA and protein expression of Cyclin B. researchgate.netspandidos-publications.com Conversely, levels of Cyclin D, which is involved in the G1 to S phase transition, were found to decrease in these cells upon vincristine treatment. researchgate.netspandidos-publications.com

The modulation of cyclins by vincristine contributes significantly to its ability to halt the proliferation of rapidly dividing cancer cells.

Here is a table summarizing the observed effects of Vincristine on key cyclins in SH-SY5Y cells:

Cell Cycle RegulatorEffect of Vincristine (0.1 µM) at 24hSignificance (mRNA & Protein)
Cyclin BIncreased expression (2.4-fold)P<0.01 spandidos-publications.com
Cyclin DDecreased expression (to 51.21%)P<0.01 spandidos-publications.com

Interference with Cytokinesis

Beyond disrupting mitosis, vincristine also interferes with cytokinesis, the final stage of cell division where the cytoplasm divides to form two daughter cells. Proper cytokinesis relies on the formation and contraction of the contractile ring, a structure composed of actin and myosin filaments, and the dynamic rearrangement of microtubules. By inhibiting microtubule polymerization, vincristine can impair the formation of the spindle midbody, a microtubule-rich structure essential for the completion of cytokinesis. This interference can lead to the formation of multinucleated cells or cells with aberrant nuclear morphology, a phenomenon known as mitotic catastrophe, which can subsequently trigger cell death. taylorandfrancis.com

Apoptosis Induction Mechanisms

While mitotic arrest is a primary effect of vincristine, the sustained block in mitosis ultimately triggers programmed cell death, or apoptosis, in susceptible cells. brieflands.comresearchgate.netspandidos-publications.com Vincristine-induced apoptosis is a caspase-dependent process and involves the intrinsic, mitochondrial apoptosis pathway. brieflands.comnih.govnih.gov

Caspase-Dependent Apoptosis Pathways

Apoptosis is executed by a family of cysteine proteases called caspases, which are activated through a cascade of events. brieflands.com Vincristine treatment leads to the activation of initiator and executioner caspases, crucial for dismantling the cell. brieflands.comresearchgate.netspandidos-publications.com

Activation of Caspase-3 and Caspase-9

Caspase-9 is a key initiator caspase in the intrinsic apoptosis pathway, while Caspase-3 is a primary executioner caspase responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. brieflands.comnih.gov Research consistently shows that vincristine treatment induces the activation of both Caspase-9 and Caspase-3 in various cancer cell lines, including human neuroblastoma cells and acute lymphoblastic leukemia cells. brieflands.comresearchgate.netspandidos-publications.comnih.gov Studies using specific caspase inhibitors have confirmed that Caspase-9 activation typically precedes Caspase-3 activation in vincristine-induced apoptosis. nih.gov The increased activity of Caspase-3 and Caspase-9 is a critical step in the apoptotic cascade initiated by vincristine. brieflands.comresearchgate.netspandidos-publications.com

Here is a table illustrating the effect of Vincristine on Caspase-3 and Caspase-9 activation:

CaspaseEffect of Vincristine (0.1 µM) at 24h in SH-SY5Y cellsSignificance (mRNA & Protein)
Caspase-3Increased expression (4.2-fold)P<0.01 spandidos-publications.com
Caspase-9Increased expression (2.1-fold)P<0.01 spandidos-publications.com

Note: Data specifically for Caspase activity (µmol/min/mg protein) was found for lymphoma cells, showing increased activity of Caspases 3 and 9 upon vincristine treatment brieflands.com.

Role of BCL-2 Family Proteins (e.g., BAX, BAK, BCL-XL)

The BCL-2 protein family comprises both anti-apoptotic (e.g., BCL-2, BCL-XL) and pro-apoptotic (e.g., BAX, BAK) members, which collectively regulate the mitochondrial apoptosis pathway. brieflands.comtaylorandfrancis.comnih.govmdpi.com The balance between these opposing forces determines a cell's susceptibility to apoptotic stimuli. taylorandfrancis.com

Vincristine influences the activity and interaction of BCL-2 family proteins. Prolonged mitotic arrest induced by vincristine can lead to the phosphorylation-mediated inactivation of anti-apoptotic proteins like BCL-2 and BCL-XL. brieflands.com This inactivation promotes the activation of pro-apoptotic proteins such as BAX and BAK. brieflands.comnih.gov Activated BAX and BAK can then oligomerize and permeabilize the outer mitochondrial membrane, a critical step in the intrinsic apoptosis pathway. taylorandfrancis.commdpi.comashpublications.org

Studies have shown that vincristine treatment can lead to increased expression of BAX. researchgate.net Furthermore, vincristine has been observed to reduce the dimerization between anti-apoptotic BCL-2 and pro-apoptotic BAX, effectively releasing BAX to initiate the apoptotic cascade. researchgate.net BCL-XL is known to bind to and sequester BAX and BAK, thereby preventing their pro-apoptotic function. mdpi.comspandidos-publications.com Inactivation or displacement of BCL-XL by vincristine-induced mechanisms contributes to the activation of BAX and BAK. brieflands.com

Involvement of Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic apoptosis pathway is triggered by intracellular signals, such as those arising from cellular stress or damage induced by chemotherapeutic agents like vincristine. nih.gov This pathway is characterized by mitochondrial outer membrane permeabilization (MOMP), the release of pro-apoptotic factors from the mitochondria into the cytosol, and subsequent caspase activation. taylorandfrancis.comnih.govashpublications.org

Vincristine-induced apoptosis is strongly linked to the activation of the intrinsic pathway. brieflands.comnih.govnih.gov The disruption of microtubule dynamics and the resulting mitotic arrest lead to cellular stress that converges on the mitochondria. The modulation of BCL-2 family proteins, as described above, is central to this process. The activation and oligomerization of BAX and BAK cause the release of cytochrome c and other mitochondrial factors into the cytoplasm. taylorandfrancis.comashpublications.org Cytosolic cytochrome c then binds to Apaf-1 (apoptotic protease activating factor 1), forming the apoptosome complex, which recruits and activates Caspase-9. brieflands.com Activated Caspase-9 subsequently cleaves and activates executioner caspases, including Caspase-3, leading to the dismantling of the cell. brieflands.comnih.gov

Studies have demonstrated that vincristine treatment leads to a loss of mitochondrial membrane potential, a hallmark of MOMP and intrinsic pathway activation. nih.govnih.gov Overexpression of anti-apoptotic BCL-2 has been shown to decrease vincristine-induced mitochondrial membrane potential changes, Caspase-9 and Caspase-3 activation, and cell death, further supporting the involvement of the mitochondrial pathway. nih.gov

Compound Names and PubChem CIDs

Considerations of Extrinsic Apoptosis Pathway Involvement

While vincristine is known to induce apoptosis, particularly through pathways initiated by mitotic arrest, there is also evidence suggesting involvement of the extrinsic apoptotic pathway, depending on the cell type and context. The extrinsic pathway is typically activated by the binding of external ligands to cell-surface death receptors, leading to the formation of the death-inducing signaling complex (DISC) and the activation of caspase-8. wikipedia.org Studies in certain cancer cell lines, such as the BCL1 mouse lymphoma cell line and neuroblastoma cells, have indicated that vincristine can increase the activity of caspase-8, suggesting engagement of the extrinsic pathway. brieflands.comnih.gov However, the detailed mechanism by which vincristine influences this pathway is not fully defined and may vary across different cell types. brieflands.com Research in neuroblastoma cells treated with vincristine in combination with a Smac mimetic (LCL161), an antagonist of inhibitor of apoptosis proteins, demonstrated activation of both intrinsic (caspase-9) and extrinsic (caspase-8) apoptosis pathways. nih.govresearchgate.net

Interaction with Inhibitor of Apoptosis (IAP) Family Proteins (e.g., XIAP, cIAP-1)

Inhibitor of Apoptosis (IAP) family proteins, such as X-linked IAP (XIAP) and cellular IAP 1 (cIAP-1), are crucial regulators of apoptosis that are often overexpressed in various cancers, contributing to drug resistance. frontiersin.orgplos.orgembopress.orgspandidos-publications.com XIAP directly inhibits caspases-3, -7, and -9, thereby preventing their activation and blocking both intrinsic and extrinsic apoptosis initiation. nih.gov cIAP proteins are involved in regulating NF-κB signaling. nih.gov Research indicates that XIAP can contribute to resistance against vincristine in neuroblastoma. frontiersin.org Combination studies involving vincristine and IAP inhibitors (Smac mimetics) have explored overcoming this resistance. For instance, in neuroblastoma cell lines, a Smac mimetic like LCL161 induces rapid degradation of cIAP-1, and while the combination with vincristine had only marginal effects on XIAP protein expression, it sensitized the cells to apoptosis, involving both caspase-8 and caspase-9 activation. nih.govresearchgate.net In medulloblastoma cells, high levels of XIAP and cIAP1/2 were observed, and combining vincristine with IAP inhibitors showed a synergistic effect, enhancing apoptosis through caspase-3/7 activation. plos.org

Other Identified Molecular and Cellular Effects

Beyond its impact on microtubules and apoptosis pathways, vincristine has been reported to interfere with several other metabolic and enzymatic processes within the cell. nih.govlgmpharma.comncats.ioncats.ioncats.iodrugbank.comcancer.gov

Interference with Amino Acid and Glutathione (B108866) Metabolism

Vincristine may interfere with amino acid metabolism. nih.govlgmpharma.comncats.ioncats.ioncats.iodrugbank.comcancer.gov Studies in Ehrlich ascites tumor cells showed that vincristine can partially inhibit the energy-dependent transport of alpha-aminoisobutyric acid. nih.gov This inhibition was found to be dose-dependent, reaching a maximum effect at concentrations less than 0.5 µM, although it only resulted in approximately 25% reduction in the steady-state intracellular level at higher amino acid concentrations. nih.gov The effect was partially reversible and appeared to involve a reduction in energy-dependent transport rather than increased membrane permeability. nih.gov

Vincristine has also been shown to interfere with glutathione metabolism. nih.govlgmpharma.comncats.ioncats.ioncats.iodrugbank.comcancer.gov The multidrug resistance protein (MRP1) can actively cotransport reduced glutathione (GSH) and unmodified vincristine. sigmaaldrich.comnih.gov This transport is ATP-dependent and can be stimulated by physiological concentrations of GSH. sigmaaldrich.comnih.gov The uptake of vincristine by MRP-enriched membrane vesicles is proportional to the level of MRP and can be inhibited by antibodies that block transport of other MRP substrates. sigmaaldrich.comnih.gov This suggests a potential interaction between vincristine and GSH in the context of drug transport mediated by MRP1.

Modulation of Calmodulin-Dependent Ca2+-Transport ATPase Activity

Vincristine may interfere with calmodulin-dependent Ca2+-transport ATPase activity. nih.govlgmpharma.comncats.ioncats.ioncats.iodrugbank.comcancer.gov Research on red blood cell Ca2+-transport ATPase has shown that vincristine can inhibit the calmodulin-dependent fraction of this enzyme. karger.comkarger.com While vinblastine (B1199706) and vindesine (B1683056) showed stronger inhibitory effects, vincristine also demonstrated inhibition, albeit at higher concentrations (IC50 of 220 µM) compared to vinblastine (35 µM) and vindesine (100 µM). karger.com At concentrations between 1-10 µM, vincristine, along with vinblastine and vindesine, inhibited 10-15% of the calmodulin-dependent ATPase activity. karger.com The mechanism of inhibition by vinca (B1221190) alkaloids on Ca2+-transport ATPase appears to be relatively specific, with less effect on Mg2+-ATPase and (Na+ + K+)-ATPase. karger.com

Effects on Cellular Respiration

Interference with cellular respiration has also been identified as a potential effect of vincristine. nih.govlgmpharma.comncats.ioncats.ioncats.iodrugbank.comcancer.gov While the precise mechanisms are not extensively detailed in the provided search results, this suggests that vincristine's cellular impact extends to influencing the metabolic processes related to energy production.

Disruption of Nucleic Acid and Lipid Biosynthesis

Vincristine may interfere with nucleic acid and lipid biosynthesis. nih.govlgmpharma.comncats.ioncats.ioncats.iodrugbank.comcancer.gov This suggests that, in addition to its primary effects on microtubules and secondary effects on apoptosis and metabolism, vincristine could also impact the synthesis of essential cellular macromolecules, further contributing to its cytotoxic profile.

Intracellular Signaling Pathways and Their Interactions with Vincristine

RAS/RAF/MEK/ERK Signaling Cascade Modulation

The RAS/RAF/MEK/ERK pathway is a critical cascade involved in regulating cell proliferation, differentiation, and survival. Aberrant activation of this pathway is frequently observed in various cancers. Research indicates that vincristine (B1662923) can influence this cascade, although the precise nature of the interaction can vary depending on the cellular context.

Studies have shown that microtubule-depolymerizing agents, including vincristine, can induce a phospho-regulatory circuit that inhibits the signaling activities of RAF and SOS1, correlating with JNK activation and S/TP hyperphosphorylation. nih.gov Combining MEK inhibitors with microtubule-depolymerizing agents like vincristine has been reported to significantly enhance the apoptosis-inducing activity of these cytotoxic agents in various cancer models. tandfonline.com In preclinical models of KRAS-mutant colorectal cancer, the combination of the MEK inhibitor trametinib (B1684009) and vincristine strongly inhibited cell growth and enhanced apoptosis compared to monotherapies. nih.govresearchgate.net This synergistic effect was partly attributed to the combination inhibiting both the RAS-RAF-MEK and PI3K-AKT-mTOR survival pathways. nih.govresearchgate.net

PI3K/AKT/mTOR Signaling Pathway Dynamics

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in numerous malignancies and is often associated with chemoresistance. aacrjournals.orgresearchgate.netspandidos-publications.commdpi.com Vincristine has been shown to interact with this pathway, influencing its activity and impacting cellular responses.

Studies in acute lymphoblastic leukemia (ALL) cell lines have indicated that the PI3K/AKT/mTOR signaling pathway may be involved in vincristine resistance. aacrjournals.orgresearchgate.net Inhibition of the PI3K/AKT pathway has been shown to increase the chemosensitivity of gastric cancer cells to vincristine, suggesting that this pathway can mediate resistance to the drug. spandidos-publications.com The combination of vincristine with MEK inhibitors has also been observed to decrease phosphorylated mTOR levels, indicating inhibition of the PI3K-AKT-mTOR pathway. nih.govresearchgate.net

Regulation via PTEN/AKT/mTORC1 Axis

The PTEN/AKT/mTORC1 axis is a key component of the broader PI3K/AKT/mTOR pathway. PTEN acts as a negative regulator of PI3K, and its loss or inactivation leads to increased activation of AKT and downstream mTORC1. oncotarget.com Research in retinoblastoma cells has demonstrated that vincristine sensitivity is blunted by CD24, which modulates autophagy via the PTEN/AKT/mTORC1 signaling pathway. nih.govnih.gov CD24 recruits PTEN to the lipid raft domain, regulating the PTEN/AKT/mTORC1 pathway to activate autophagy, which in turn impairs the sensitivity of retinoblastoma cells to vincristine. nih.govnih.gov Suppressing CD24 expression or inhibiting the PTEN-AKT-mTOR complex 1 pathway has been reported to increase the sensitivity of retinoblastoma cells to vincristine. researchgate.net

NF-κB Signaling Pathway Interactions

The NF-κB signaling pathway plays a critical role in regulating immune responses, inflammation, cell survival, and proliferation. Activation of NF-κB can contribute to chemoresistance in various cancers. Vincristine has been shown to interact with the NF-κB pathway.

Studies have indicated that vincristine can activate the NF-κB pathway. nih.gov Microtubule depolymerization induced by agents like vincristine has been shown to activate NF-κB and induce NF-κB-dependent gene expression. nih.gov In the context of vincristine-induced neuropathic pain, vincristine was shown to increase NF-κB levels in sciatic nerves. frontiersin.org Conversely, inhibiting NF-κB has been explored as a strategy to enhance vincristine cytotoxicity. nih.gov For instance, inhibition of IKK-2, an important regulator of NF-κB, synergistically enhanced vincristine cytotoxicity in non-Hodgkin's lymphoma cells, potentially by preventing vincristine-induced nuclear translocation of the p65 subunit of NF-κB. nih.gov In bladder cancer cells, vincristine monotherapy triggers NF-κB activation, which is linked to drug resistance. eurekalert.org

JNK Signaling Pathway Perturbations

The JNK (c-Jun N-terminal kinase) signaling pathway is a member of the MAPK family and is involved in various cellular processes, including stress responses, apoptosis, and inflammation. The role of JNK activation can be context-dependent, acting as either a pro-survival or pro-apoptotic signal. novapublishers.comnih.gov Vincristine has been shown to perturb the JNK pathway.

Vincristine-induced microtubule damage has been documented to result in JNK pathway activation and apoptosis induction in certain cell lines. novapublishers.comnih.gov In human B-cells, vincristine treatment led to JNK activation and apoptosis that was suppressed by JNK inhibition. nih.gov This vincristine-induced JNK activation resulted in the phosphorylation of Bcl-2 at threonine-56, which can block its anti-apoptotic function. nih.gov In induced pluripotent stem cell-derived sensory neurons, vincristine treatment resulted in a time-dependent increase in phosphorylated JNK, suggesting a role for JNK activation in vincristine neurotoxicity. biologists.com Elevated levels of PTPN21 have been shown to hinder the apoptosis of acute lymphoblastic leukemia cells in response to vincristine by inhibiting the JNK signaling pathway. researchgate.netnih.gov

GADD45A Signaling Pathway Modulation

GADD45A (Growth Arrest and DNA Damage-inducible 45 alpha) is a stress-responsive gene involved in DNA repair, cell cycle arrest, and apoptosis. Its expression can be induced by various genotoxic and non-genotoxic stresses, including treatment with antimicrotubule agents like vincristine. aacrjournals.org

Vincristine treatment has been consistently associated with the upregulation of GADD45A expression. novapublishers.com GADD45A can be activated through both p53-dependent and p53-independent mechanisms and plays a role in promoting cell apoptosis. nih.gov Elevated levels of PTPN21 have been shown to inhibit the GADD45A signaling pathway, contributing to resistance to vincristine-induced apoptosis in acute lymphoblastic leukemia cells. researchgate.netnih.gov Restoring GADD45A expression has been shown to reverse the anti-apoptotic effect of PTPN21 in these cells. researchgate.net

STAT3 Signaling Pathway Effects

The STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway is involved in cell growth, survival, proliferation, and differentiation. Constitutive activation of STAT3 is frequently observed in various cancers and is associated with poor prognosis and chemoresistance. nih.govpor-journal.com Vincristine has been reported to interact with the STAT3 pathway.

In medulloblastoma, acquired resistance to vincristine has been linked to the canonical IL-6/STAT3 signaling pathway. nih.gov Chemoresistant medulloblastoma cells exhibited enhanced IL-6 induced phosphorylated STAT3 levels and increased IL6 receptor expression. nih.gov Abrogating STAT3 or IL6 receptor expression in these resistant cells restored chemosensitivity to vincristine, highlighting a prominent role for this pathway in acquired drug resistance. nih.gov Elevated expression of RNF6 has also been shown to render retinoblastoma cells resistant to multiple anti-cancer drugs, including vincristine, through the JAK2/STAT3 signaling pathway. por-journal.com

Wnt/β-catenin Signaling Pathway Interactions

The Wnt/β-catenin signaling pathway is a highly conserved cascade involved in embryonic development and tissue homeostasis. nih.govmdpi.com Its aberrant activation is frequently observed in various cancers, contributing to cell proliferation, survival, and drug resistance. mdpi.comspandidos-publications.com

Studies have indicated a role for Wnt/β-catenin signaling in the context of vincristine. For instance, research into chemotherapy-induced neuropathic pain (CNP), a significant side effect of vincristine, suggests that vincristine administration can lead to the activation of Wnt/β-catenin signaling in the spinal cord. This activation is associated with the stimulation of astrocytes and microglia, the release of inflammatory cytokines like TNF-α and MCP-1, and the subsequent activation of the MAPK/ERK signaling pathway. nih.govnih.gov Blocking Wnt/β-catenin signaling using inhibitors has been shown to attenuate vincristine-induced neuropathic pain, suggesting a critical role for this pathway in the adverse effects of the drug. nih.govnih.gov

Furthermore, the Wnt/β-catenin pathway has been implicated in vincristine resistance in certain cancer types. In vincristine-resistant acute lymphoblastic leukemia (ALL) cells, over-activation of the Wnt/β-catenin signaling pathway has been observed. spandidos-publications.com Inhibition of this pathway in these resistant cells can restore sensitivity to vincristine and other anticancer agents. spandidos-publications.com This suggests that targeting the Wnt/β-catenin pathway could be a strategy to overcome vincristine resistance in some contexts.

NRF2 Signaling Pathway Implications

The Nuclear Factor erythroid 2-related factor 2 (NRF2) signaling pathway is a master regulator of the cellular antioxidant response and plays a crucial role in protecting cells from oxidative stress and maintaining cellular homeostasis. nih.govuef.fi However, constitutive activation of NRF2 in cancer cells can promote tumor progression and contribute to chemoresistance. uef.fi

The interaction between vincristine and the NRF2 pathway is complex and appears context-dependent. Some studies suggest that vincristine can induce oxidative stress, which might, in turn, activate NRF2 as a protective mechanism in normal cells or contribute to resistance in cancer cells. brieflands.com Research on vincristine-induced neuropathic pain has shown that upregulating the NRF2/HO-1/CO pathway can attenuate pain, suggesting a protective role for NRF2 activation in mitigating vincristine's neurotoxicity in this context. nih.govmdpi.com

Conversely, in some drug-resistant cancer cells, the PI3K/Akt/NRF2 signaling pathway has been found to be abnormally activated, leading to increased expression of efflux transporters like MRP1, which contributes to drug resistance, including resistance to vincristine. sci-hub.se Inhibiting this activated pathway can reverse drug resistance. sci-hub.se While the direct impact of vincristine on NRF2 activation in cancer cells is not universally established, the NRF2 pathway's role in mediating resistance mechanisms influenced by vincristine is an area of ongoing research.

p53 Signaling Pathway Involvement

The p53 protein is a critical tumor suppressor that plays a central role in regulating the cell cycle, apoptosis, and DNA repair in response to cellular stress and DNA damage. oup.commdpi.com Its function is frequently lost or mutated in cancer, contributing to tumor development and drug resistance.

Vincristine, by inducing mitotic arrest and cellular stress, can engage the p53 pathway. Studies have shown that vincristine can induce p53 activation (phosphorylation and upregulation) in certain cancer cell lines. oup.com This activation of p53 can contribute to the apoptotic response to vincristine. oup.com The interaction between p53 and other signaling pathways, such as AMPK, has also been explored in the context of vincristine. Activation of AMPK has been shown to be important for vincristine-induced p53 activation and subsequent cell death in some cancer cells. oup.com

However, the role of p53 in the response to vincristine can vary depending on the cancer type and the p53 status of the cells. In some medulloblastoma cells with high basal p53 expression, p53 has been implicated in drug resistance, and p53 suppression increased sensitivity to vincristine. aacrjournals.org Conversely, in medulloblastoma cells with low basal p53 levels, p53 knockdown reduced drug responsiveness. aacrjournals.org This highlights the complex and sometimes opposing roles of p53 depending on its expression levels and potentially other cellular contexts. The PI3K-AKT-p53 signaling pathway has also been implicated in the synergistic effects of vincristine in combination with other agents in inducing tumor cell death. dovepress.comnih.gov

RIP1-mediated Signaling Mechanisms

Receptor-interacting protein 1 (RIP1) is a key signaling molecule involved in various cellular processes, including inflammation, cell survival, apoptosis, and necroptosis. nih.govexp-oncology.com.ua RIP1 can act as a central hub in signaling pathways initiated by death receptors, influencing cell fate decisions. exp-oncology.com.ua

Research into the interaction between vincristine and RIP1-mediated signaling has primarily focused on the context of apoptosis induction, particularly when combined with other agents like Smac mimetics. Studies in neuroblastoma cells have investigated the role of RIP1 in sensitization to vincristine-induced apoptosis by Smac mimetics. nih.govnih.govoncotarget.com These studies suggest that while RIP1 may be required for apoptosis induced by other chemotherapeutics in combination with Smac mimetics, it appears to be dispensable for vincristine-induced apoptosis in this context. nih.govnih.govoncotarget.com Instead, vincristine-mediated apoptosis in combination with Smac mimetics seems to critically depend on the mitochondrial pathway. nih.govoncotarget.com This indicates that the involvement of RIP1 in vincristine-related cell death signaling is not as pronounced as with some other cytotoxic agents.

Role of RLIP76 in Signaling (e.g., Erk, Akt)

RLIP76, also known as RALBP1, is a multifunctional protein involved in various cellular processes, including transport of glutathione (B108866) conjugates and chemotherapy drugs, as well as signal transduction. spandidos-publications.comresearchgate.netnih.gov RLIP76 belongs to the Ras family and can interact with downstream signaling pathways such as Erk and Akt. spandidos-publications.com These pathways are critical regulators of cell proliferation, survival, and resistance to chemotherapy. spandidos-publications.comnih.gov

RLIP76 has been implicated in vincristine resistance. Studies in vincristine-resistant colorectal cancer cells have shown that RLIP76 is overexpressed and contributes to drug resistance. spandidos-publications.comnih.gov RLIP76 can influence resistance by transporting chemotherapy drugs out of the cell. spandidos-publications.com Furthermore, RLIP76 is involved in survival pathways, and its depletion has been associated with reduced activation of pathways including PI3K, Erk, and Akt, leading to increased apoptosis. spandidos-publications.comresearchgate.netnih.gov This suggests that RLIP76's role in modulating Erk and Akt signaling, in addition to its transport function, may contribute to vincristine resistance. Targeting RLIP76 could potentially enhance the effectiveness of vincristine by inhibiting drug efflux and suppressing pro-survival signaling. spandidos-publications.comnih.gov

Hedgehog Signaling Pathway Connections

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue maintenance. frontiersin.orgnih.gov Aberrant activation of the Hh pathway has been linked to various cancers, promoting cell proliferation, survival, and contributing to chemoresistance. frontiersin.orgmdpi.comresearchgate.net

Connections between vincristine and the Hedgehog signaling pathway have been observed, particularly in the context of drug resistance. In certain sarcomas, such as rhabdomyosarcoma and Ewing sarcoma, vincristine treatment has been shown to significantly upregulate the expression of GLI1, a key transcription factor in the Hh pathway. frontiersin.orgnih.gov This upregulation of GLI1 has been associated with cell survival and proliferation in these cancers and contributes to vincristine resistance. frontiersin.orgnih.gov Inhibiting GLI1, either through small molecule inhibitors or siRNA, has been shown to decrease cell viability when combined with vincristine in these resistant cells. frontiersin.orgnih.gov

Furthermore, the Hh pathway has been implicated in promoting vincristine resistance in myeloid leukemia cells by upregulating the expression of drug efflux transporters like ABCB1. mdpi.com Inhibition of the Hh pathway in these cells can restore sensitivity to vincristine. mdpi.com These findings suggest that the Hh signaling pathway plays a role in mediating vincristine resistance in certain cancers, and targeting this pathway could be a strategy to overcome such resistance.

Mechanisms of Drug Resistance to Vincristine

General Overview of Resistance Phenotypes

Drug resistance in cancer cells can arise through several mechanisms, broadly categorized into alterations that reduce intracellular drug concentration, modify the drug target, enhance detoxification, evade apoptosis, or alter cell proliferation kinetics spandidos-publications.comoaepublish.comnovapublishers.com. For vincristine (B1662923), these mechanisms often lead to a multidrug resistance (MDR) phenotype, where cells exhibit cross-resistance to other structurally and functionally unrelated chemotherapy agents that are substrates for efflux pumps researchgate.netnih.govtandfonline.com.

Alterations in Drug Target Structure or Expression

Vincristine exerts its cytotoxic effects by binding to β-tubulin, a subunit of the α/β-tubulin heterodimer that forms microtubules aacrjournals.orgnih.govuhod.org. Alterations in the structure or expression of tubulin can interfere with vincristine binding or microtubule dynamics, leading to resistance.

Mutations in β-tubulin genes, particularly in class I β-tubulin (HM40), have been identified in vincristine-resistant cell lines. For instance, a point mutation (Leu240→Ile) in the HM40 gene was found in vincristine-resistant acute lymphoblastic leukemia (ALL) cells, located near the α/β tubulin interface, suggesting its potential role in resistance aacrjournals.org.

Changes in the expression levels of different β-tubulin isotypes have also been correlated with vincristine resistance. Some studies have shown decreased expression of class III β-tubulin in vincristine-resistant ALL cells aacrjournals.org. Conversely, in vincristine-resistant breast cancer cells, mRNA levels of βII-, βIII-, and βV-tubulin isotypes were found to be significantly downregulated uhod.org. These differential expression patterns suggest that the specific tubulin isotype alterations contributing to resistance can vary depending on the cancer cell type.

Increased microtubule stability has also been observed in vincristine-resistant cells, potentially due to altered tubulin expression or the involvement of microtubule-associated proteins (MAPs) like MAP4. Increased levels of MAP4 protein were detected in vincristine-resistant ALL cells, which correlated with increased polymerized tubulin levels aacrjournals.org.

Overexpression of Drug Efflux Pumps (e.g., P-glycoprotein/MDR1)

One of the most common and well-characterized mechanisms of vincristine resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), encoded by the MDR1 (also known as ABCB1) gene spandidos-publications.comnih.govoaepublish.comresearchgate.netnih.govtandfonline.comscirp.orgmdpi.comoncotarget.com. P-gp is an efflux pump located in the cell membrane that actively transports a wide range of structurally diverse chemotherapy drugs, including vincristine, out of the cell, thereby reducing their intracellular concentration and cytotoxic effect nih.govresearchgate.netnih.govscirp.orgmdpi.com.

Overexpression of P-gp has been widely observed in various vincristine-resistant cancer cell lines and in tumor samples from patients who have developed resistance researchgate.netnih.govtandfonline.com. Studies have shown a direct correlation between increased MDR1 mRNA and P-gp protein levels and reduced intracellular accumulation of vincristine in resistant cells tandfonline.comnih.govnih.gov. For example, a vincristine-resistant human cancer KB cell line (VJ-300) showed decreased cellular accumulation of vincristine to less than one-tenth of that in sensitive cells, alongside elevated MDR1 mRNA expression nih.gov. Similarly, vincristine-resistant bladder cancer cells (T24/VCR) exhibited elevated levels of MDR1 mRNA and P-gp nih.gov.

The level of resistance conferred by P-gp overexpression can be substantial. Vincristine-resistant human epidermoid carcinoma KBv200 cells, which overexpress P-gp, were approximately 60-fold more resistant to vincristine compared to parental KB cells tandfonline.com. In another study, resistance to vincristine decreased significantly in KBv200 cells when MDR1 expression was reduced using RNA interference tandfonline.com.

Efforts to overcome P-gp-mediated resistance have included the development of P-gp inhibitors oaepublish.comnih.govscirp.org. While some inhibitors have shown promise in restoring vincristine sensitivity in vitro, their clinical success has been limited due to toxicity and unfavorable pharmacokinetic interactions oaepublish.comnih.gov.

Enhanced Intracellular Drug Detoxification Mechanisms

Cancer cells can also develop resistance by increasing their capacity to metabolize or detoxify chemotherapy drugs. While vincristine is primarily eliminated through hepatic metabolism, particularly by cytochrome P450 (CYP) enzymes, enhanced intracellular detoxification mechanisms can contribute to reduced effective drug concentration novapublishers.com.

Members of the cytochrome P450 family, specifically CYP3A isoenzymes, are known to metabolize vinca (B1221190) alkaloids into less toxic compounds novapublishers.com. Increased expression or activity of these enzymes in cancer cells could potentially lead to increased vincristine metabolism and reduced intracellular drug levels, contributing to resistance.

Another potential mechanism involves the glutathione (B108866) S-transferase (GST) family of enzymes, which are involved in conjugating glutathione to various substrates, including some chemotherapy drugs, facilitating their detoxification and efflux novapublishers.com. While vincristine is not thought to be directly conjugated to glutathione, it has been suggested that it might be co-transported with glutathione in MRP1-mediated drug resistance novapublishers.com. Elevated levels of GSTs have been observed in some drug-resistant cell lines, although their direct role in vincristine detoxification is less clear compared to other mechanisms researchgate.netnovapublishers.com.

Decreased Susceptibility to Apoptotic Induction

Vincristine induces cell death primarily through apoptosis following mitotic arrest spandidos-publications.comoaepublish.comresearchgate.net. Resistance can arise if cancer cells develop mechanisms to evade or suppress the apoptotic pathway spandidos-publications.comoaepublish.comsemanticscholar.orgresearchgate.netnih.gov. This can involve alterations in the expression or function of proteins that regulate apoptosis, such as members of the Bcl-2 family and Inhibitors of Apoptosis Proteins (IAPs), as well as modulations in signaling pathways like p53 and NF-κB researchgate.netnovapublishers.comsemanticscholar.orgresearchgate.netnih.govresearchgate.net.

Overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can shift the balance towards cell survival, allowing cells to tolerate the cellular damage induced by vincristine and escape programmed cell death novapublishers.comnih.govresearchgate.net. While some studies have not found significant changes in the expression of certain anti-apoptotic proteins like Mcl-1, Bcl-xL, or Bcl-2 upon vincristine treatment in specific cell lines, other research indicates that alterations in apoptosis-related proteins are often associated with cell resistance nih.govresearchgate.netnih.gov.

The tumor suppressor protein p53 plays a crucial role in mediating apoptosis in response to DNA damage and other cellular stresses researchgate.netnovapublishers.com. Alterations in p53 status or related pathways can impact vincristine sensitivity. Vincristine has been shown to upregulate p53 expression in some cell lines, which can favor apoptosis novapublishers.com. However, resistance mechanisms can circumvent p53-dependent apoptosis.

Evasion of apoptosis is a recognized hallmark of cancer and a significant contributor to multidrug resistance semanticscholar.orgnih.gov. Cancer cells can employ various strategies to achieve this, including overexpression of apoptosis inhibitors or activation of survival signaling pathways semanticscholar.org.

Altered Cell Proliferation Kinetics in Resistant Models

Vincristine is a cell cycle-specific drug, primarily targeting cells in the M phase spandidos-publications.comoaepublish.com. Alterations in cell proliferation kinetics, such as a decreased proliferation rate or changes in cell cycle distribution, could theoretically impact the sensitivity of a tumor to vincristine. If a significant portion of cancer cells are not actively dividing or spend less time in the M phase, they may be less susceptible to vincristine's effects nih.govmolbiolcell.org.

Studies investigating cell kinetics in vincristine-treated systems have shown that the lethal action can be dose-dependent and occur in both interphase and mitosis nih.gov. Cells can potentially survive metaphase arrest induced by sublethal vincristine doses, either by recovering and completing cytokinesis or becoming polyploid nih.gov. This suggests that altered cell cycle progression or the ability to survive mitotic arrest could contribute to a resistant phenotype.

Furthermore, vincristine can induce partial synchronization of proliferating tumor cells or recruit resting cells into the proliferating compartment in some systems nih.gov. Failures in inducing such synchronization in cell populations might be linked to vincristine resistance or other factors like slow proliferation in certain tumor microenvironments nih.gov.

Gene Amplification as a Resistance Mechanism

Gene amplification, the increase in the number of copies of a specific gene within the genome, can lead to the overexpression of the encoded protein and contribute to drug resistance scirp.orgnih.govrupress.orgdntb.gov.ua. Amplification of the MDR1 gene is a well-established mechanism leading to the overexpression of P-glycoprotein and subsequent vincristine resistance tandfonline.comscirp.orgoncotarget.comnih.gov.

Studies in vincristine-resistant cell lines have demonstrated amplification of the mdr-1 gene, correlating with increased levels of mdr-1 mRNA and high levels of resistance nih.gov. For instance, a colchicine-resistant and multidrug-resistant KB cell clone showed more than 20-fold amplification of the mdr-1 gene nih.gov. While another vincristine-resistant KB cell line (VJ-300) showed less than 2-fold mdr-1 gene amplification, it still exhibited high mdr-1 mRNA expression, suggesting that activated transcription can also play a role alongside or independently of amplification nih.gov.

Cytogenetic studies of highly vincristine-resistant cell lines have revealed gene amplification-associated chromosomal abnormalities such as homogeneously staining regions (HSRs), abnormally banding regions (ABRs), or double-minute chromosomes (DMs), which are considered cytological manifestations of amplified genes rupress.org. In vincristine-resistant Chinese hamster cells, these abnormalities correlated with increased synthesis of a specific protein (V19), suggesting that amplification of the gene encoding this protein might be involved in resistance development rupress.org.

Gene amplification is a significant mechanism by which cancer cells can achieve high levels of resistance to chemotherapy drugs, including vincristine, by increasing the production of proteins that confer a survival advantage in the presence of the drug scirp.orgnih.govrupress.orgdntb.gov.ua.

Here is a summary of some research findings related to vincristine resistance mechanisms:

MechanismObservationCell Line/ModelSource
Altered Tubulin ExpressionDecreased expression of class III β-tubulin.Vincristine-resistant ALL cells aacrjournals.org
Altered Tubulin ExpressionDownregulated mRNA of βII-, βIII-, and βV-tubulin isotypes.Vincristine-resistant breast cancer cells uhod.org
Altered Tubulin StructurePoint mutation (Leu240→Ile) in HM40 (Class I) β-tubulin.Vincristine-resistant ALL cells aacrjournals.org
Altered Microtubule DynamicsIncreased microtubule stability and increased MAP4 protein levels.Vincristine-resistant ALL cells aacrjournals.org
P-glycoprotein OverexpressionElevated MDR1 mRNA and P-gp protein levels; decreased vincristine accumulation.Vincristine-resistant human cancer KB cells (VJ-300) nih.gov
P-glycoprotein OverexpressionElevated MDR1 mRNA and P-gp levels; cross-resistance to doxorubicin.Vincristine-resistant bladder cancer cells (T24/VCR) nih.gov
P-glycoprotein OverexpressionHigh P-gp expression; approximately 60-fold resistance to vincristine.Vincristine-resistant human epidermoid carcinoma KBv200 cells tandfonline.com
Altered Apoptosis RegulationAltered expression levels of genes including VEGFA (increased) and IL1B (decreased) related to apoptosis.Vincristine-resistant breast cancer cells nih.gov
Gene Amplification (MDR1)>20-fold amplification of mdr-1 gene.Colchicine-resistant/multidrug-resistant KB cells nih.gov
Gene Amplification (MDR1)Less than 2-fold amplification but high mdr-1 mRNA expression.Vincristine-resistant human cancer KB cells (VJ-300) nih.gov
Gene Amplification (Associated Cytogenetics)Presence of HSRs, ABRs, or DMs.Highly vincristine-resistant Chinese hamster, mouse, and human cells rupress.org

Tubulin Modifications and Isotype Expression in Resistance

Vincristine's primary target is the β-tubulin subunit of the α/β-tubulin heterodimer, inhibiting microtubule polymerization nih.govaacrjournals.org. Alterations in tubulin itself, either through modifications or changes in the expression of different tubulin isotypes, can lead to vincristine resistance nih.govaacrjournals.org.

Different β-tubulin isotypes exhibit varying affinities for microtubule-targeting agents mdpi.com. Changes in the expression levels of specific β-tubulin isotypes have been implicated in resistance to vinca alkaloids nih.govaacrjournals.orguhod.org. For instance, studies have shown altered expression of βII-, βIII-, and βV-tubulin isotypes in vincristine-resistant cells nih.govuhod.org. While some studies indicate that increased expression of certain β-tubulin isotypes, like βIII-tubulin, can be associated with resistance to microtubule-stabilizing agents, their role in vincristine resistance appears more complex and can involve downregulation of specific isotypes nih.govmdpi.comuhod.org. For example, decreased expression of class III β-tubulin was observed in vincristine-resistant ALL cells aacrjournals.org.

Post-translational modifications (PTMs) of tubulin, such as acetylation, glutamylation, and tyrosination, can further diversify microtubule properties and potentially influence their interaction with vinca alkaloids, contributing to resistance nih.govaacrjournals.org. Increased microtubule stability, which can be influenced by PTMs and microtubule-associated proteins (MAPs) like MAP4, has also been associated with vincristine resistance aacrjournals.org.

Data on β-tubulin isotype expression changes in vincristine-resistant cells:

Tubulin Isotype Change in Expression (VCR-Resistant Cells) Cell Line Reference
βII-tubulin Downregulated MCF-7 uhod.org
βIII-tubulin Downregulated MCF-7, CCRF-CEM aacrjournals.orguhod.org
βV-tubulin Downregulated MCF-7 uhod.org

Functional Role of Autophagy in Mediating Resistance

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins nih.govresearchgate.net. While autophagy can sometimes promote cell death, it often plays a protective role in cancer cells, contributing to survival and resistance to chemotherapy, including vincristine nih.govresearchgate.netnih.govmdpi.com.

Activation of autophagy can lead to a decrease in intracellular drug concentration, which is frequently linked to cell resistance nih.govspandidos-publications.com. In vincristine-resistant cancer cells, increased autophagy has been observed nih.gov. Inhibition of autophagy, either through genetic silencing of autophagy-related genes (Atgs) like Beclin1, Atg5, Atg7, and Atg12 or by pharmacological inhibitors such as chloroquine (B1663885) (CQ), has been shown to re-sensitize vincristine-resistant cells to treatment nih.govnih.gov. This suggests that vincristine-induced autophagy can protect cancer cells from apoptosis researchgate.net.

Data on the role of autophagy in vincristine resistance:

Cell Line Observation in VCR Resistance Effect of Autophagy Inhibition Reference
SGC7901/VCR Increased autophagy Sensitizes to vincristine nih.gov
Gastric cancer cells Vincristine induces autophagy Sensitizes to vincristine (via siRNA knockdown of Beclin1 or ATG5) researchgate.netnih.gov

Signaling Pathway Aberrations in Vincristine Resistance

Aberrant activation or dysregulation of various signaling pathways can contribute to vincristine resistance by promoting cell survival, proliferation, and inhibiting apoptosis nih.govaacrjournals.org.

PTPN21 Involvement and JNK/GADD45A Pathway Dysregulation

Protein Tyrosine Phosphatase Non-Receptor Type 21 (PTPN21) has been implicated in the development of drug resistance in acute lymphoblastic leukemia (ALL) cells researcher.lifenih.govresearchgate.netexlibrisgroup.comomicsdi.org. Elevated levels of PTPN21 have been shown to hinder apoptosis in ALL cells treated with vincristine researcher.lifenih.govresearchgate.netexlibrisgroup.com. This effect is mediated, at least in part, by the inhibition of the JNK (c-Jun N-terminal kinase) and GADD45A (Growth Arrest and DNA Damage-inducible alpha) signaling pathways researcher.lifenih.govresearchgate.netexlibrisgroup.com. PTPN21's inhibition of these pathways appears to reverse cell cycle arrest in the G2/M phase, a typical response to vincristine researcher.lifenih.gov. Restoring GADD45A expression can reverse the anti-apoptotic effect of elevated PTPN21, suggesting that targeting PTPN21 could be a strategy to overcome vincristine resistance in ALL researcher.lifenih.gov.

Downregulation of RLIP76 and Associated Pathways

RLIP76 (Ral-interacting protein of 76 kDa), also known as Rlip, is an ATP-dependent transporter that has been associated with multidrug resistance, including resistance to vinca alkaloids spandidos-publications.comacs.orgresearchgate.net. While RLIP76 is often described as an anti-apoptotic transporter, some studies suggest that its downregulation is associated with vincristine resistance in certain cancer types, such as colorectal cancer spandidos-publications.com.

In vincristine-resistant colorectal cancer cells (HCT-8/VCR), RLIP76 was found to be overexpressed compared to sensitive cells spandidos-publications.com. However, the abstract states "Downregulation of RLIP76 is associated with vincristine resistance," and the results show that RLIP76 knockdown in HCT-8/VCR cells decreased the IC50 of vincristine and increased apoptotic proteins spandidos-publications.com. This suggests a complex role for RLIP76, where high expression might be present in resistant cells, but reducing its expression (downregulation via knockdown) can restore sensitivity. RLIP76 has been shown to transport vinca alkaloids and mediate resistance to these drugs spandidos-publications.comacs.org. Its anti-apoptotic effects may be related to pathways involving Ras and Erk signaling spandidos-publications.comresearchgate.net. Knockdown of RLIP76 reduced the phosphorylation level of Erk, suggesting a link between RLIP76 and the Erk signaling pathway in the context of vincristine resistance spandidos-publications.com.

Data on RLIP76 and vincristine resistance:

Cell Line RLIP76 Expression in Resistant Cells Effect of RLIP76 Knockdown Associated Pathways Reference

Changes in VEGFA and IL-1β Expression Profiles

Vascular Endothelial Growth Factor A (VEGFA) and Interleukin-1β (IL-1β) are signaling molecules that have been implicated in the development of vincristine resistance, particularly in breast cancer nih.govresearchgate.netspandidos-publications.comresearchgate.netspandidos-publications.com.

Studies using transcriptome sequencing have shown altered expression levels of VEGFA and IL-1β in vincristine-resistant breast cancer cells nih.govresearchgate.netspandidos-publications.comspandidos-publications.com. Specifically, VEGFA expression was found to be higher in vincristine-resistant breast cancer cells compared to sensitive cells, while IL-1β expression was lower nih.govresearchgate.netspandidos-publications.comresearchgate.net.

VEGFA is known to promote angiogenesis and can also influence autophagy nih.govspandidos-publications.comnih.gov. It has been hypothesized that elevated VEGFA may contribute to drug resistance by promoting autophagy, which in turn reduces intracellular drug concentration nih.govspandidos-publications.com. IL-1β is involved in inflammatory pathways and may play a role in apoptosis nih.govspandidos-publications.com. The decreased expression of IL-1β in vincristine-resistant cells might contribute to resistance by affecting apoptotic processes nih.govspandidos-publications.com.

Correlation between VEGFA, IL-1β expression, and clinical outcome in breast cancer suggests their potential role in drug resistance nih.govresearchgate.netresearchgate.net. High VEGFA expression has been associated with lower survival rates, while low IL-1β expression has been linked to higher survival rates in breast cancer patients, aligning with their observed expression profiles in vincristine resistance nih.govresearchgate.netresearchgate.net.

Data on VEGFA and IL-1β expression in vincristine resistance:

Gene/Protein Expression in VCR-Resistant Breast Cancer Cells Potential Role in Resistance Clinical Correlation (Breast Cancer) Reference
VEGFA Higher Promotes autophagy, reduces intracellular drug Associated with low survival rates nih.govresearchgate.netspandidos-publications.comresearchgate.net

CD24 and PTEN/AKT/mTORC1 Pathway in Resistance

Emerging research highlights the role of the cell surface glycoprotein (B1211001) CD24 in mediating vincristine resistance, particularly in certain cancer types such as retinoblastoma. Studies have shown that CD24 is overexpressed in human retinoblastoma tissues and cell lines, and its expression levels are associated with reduced sensitivity to vincristine therapy. nih.govnih.govresearchgate.netresearchgate.net

The mechanism by which CD24 contributes to vincristine resistance involves its interaction with the PTEN/AKT/mTORC1 signaling pathway. CD24, a GPI-anchored protein, has been found to recruit PTEN (phosphatase and tensin homolog) to lipid raft domains within the cell membrane. nih.govnih.govdntb.gov.ua This recruitment and subsequent regulation of the PTEN/AKT/mTORC1 pathway lead to the activation of autophagy. nih.govnih.govresearchgate.netresearchgate.netdntb.gov.uanih.govresearchgate.net Autophagy, a cellular process involving the degradation and recycling of cellular components, can act as a protective mechanism in cancer cells, reducing their sensitivity to chemotherapeutic agents like vincristine. researchgate.netnih.govresearchgate.net

Research indicates that inhibiting CD24 can downregulate the activation of autophagy mediated by the PTEN/AKT/mTORC1 pathway, resulting in increased susceptibility of cancer cells to vincristine. nih.govresearchgate.netnih.govresearchgate.net This suggests that targeting CD24 or components of this downstream pathway could be a strategy to overcome vincristine resistance in cancers where this mechanism is operative. Conversely, some findings suggest that vincristine itself might influence CD24 expression and the PTEN-AKT-MTORC1 pathway, potentially increasing sensitivity in certain contexts, though the primary reported mechanism in the context of CD24's role in resistance points to CD24 driving resistance via this pathway. researchgate.netresearchgate.net The PTEN/AKT/mTORC1 pathway is broadly recognized for its involvement in promoting cell survival, preventing apoptosis, and contributing to drug resistance in various cancers. nih.gov

Key Findings on CD24 and PTEN/AKT/mTORC1 Pathway in Vincristine Resistance:

CD24 is overexpressed in vincristine-resistant retinoblastoma. nih.govnih.govresearchgate.netresearchgate.net

CD24 recruits PTEN to lipid rafts. nih.govnih.govdntb.gov.ua

CD24 regulates the PTEN/AKT/mTORC1 pathway. nih.govnih.govresearchgate.netresearchgate.netdntb.gov.uanih.govresearchgate.net

This regulation activates autophagy. nih.govnih.govresearchgate.netresearchgate.netdntb.gov.uanih.govresearchgate.net

Autophagy contributes to vincristine resistance. researchgate.netnih.govresearchgate.net

Inhibition of CD24 or modulation of the pathway can restore vincristine sensitivity. nih.govresearchgate.netnih.govresearchgate.net

Contribution of Cancer Stem Cells to Resistance

Cancer stem cells (CSCs), also known as tumor-initiating cells, represent a distinct subpopulation within a tumor characterized by their capacity for self-renewal, differentiation, and significant contribution to tumor initiation, maintenance, metastasis, and importantly, resistance to chemotherapy. azolifesciences.comfrontiersin.orgnih.govnih.gov CSCs are believed to play a crucial role in the failure of various cancer therapies, including those utilizing vincristine. frontiersin.orgnih.gov

Several studies have demonstrated a link between vincristine treatment and the enrichment or induction of stem-like cell populations. For instance, treatment of rhabdomyosarcoma cells with vincristine has been shown to increase the number of CD133-positive stem-like resistant cells. mdpi.comresearchgate.net Furthermore, vincristine preconditioning has been employed as a method to select for and identify cancer stem-like cells (CSLCs) exhibiting multi-drug resistance in cell lines such as gastric cancer cells. nih.gov These CSLCs often display characteristics associated with a mesenchymal phenotype and increased tumorigenicity. nih.gov

The inherent properties of CSCs contribute to their resistance to chemotherapy. These include a high capacity for DNA damage repair, lower levels of reactive oxygen species, and a typically slower rate of proliferation compared to the bulk tumor cells. frontiersin.org Additionally, CSCs often exhibit increased expression of ATP-binding cassette (ABC) transporters, which actively pump drugs like vincristine out of the cell, a common mechanism of multidrug resistance. nih.govoaepublish.com Signaling pathways such as Wnt/β-catenin and PI3K/Akt have also been implicated in mediating resistance in leukemia stem cells with CD24 expression. nih.govmdpi.com

Specific molecular circuits within CSCs can also drive vincristine resistance. In rhabdomyosarcoma, the MYC-YBX1 axis has been identified as crucial for maintaining the stem cell state and modulating the plasticity of resistant cells in response to vincristine. mdpi.comresearchgate.net Targeting MYC and YBX1 has been shown to reduce the stem-like characteristics and increase apoptosis in vincristine-resistant rhabdomyosarcoma cells, highlighting this circuit as a potential therapeutic target to overcome resistance. mdpi.comresearchgate.net The ability of CSCs to persist after chemotherapy contributes significantly to tumor relapse and the poor prognosis observed in resistant disease.

Preclinical Research Models and Methodologies for Vincristine Studies

Advanced Research Methodologies and Techniques

A variety of advanced analytical methods are employed to detect, quantify, and characterize vincristine (B1662923) and its effects at the molecular and cellular levels.

Chromatographic and spectroscopic techniques are indispensable for the quantitative analysis of vincristine in biological fluids and for its structural elucidation.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone method for the determination of vincristine in various samples, from pharmaceutical preparations to plasma. nih.govnih.gov Methods have been developed to simultaneously quantify vincristine and its precursors, or in combination with other chemotherapy agents. nih.govnih.gov In preclinical pharmacokinetic studies, HPLC is used to measure vincristine concentrations in rat plasma, often using vinblastine (B1199706) as an internal standard. revvity.comnih.gov The ultraviolet (UV) detection wavelength is typically set near the absorption maxima of the compound, for instance, at 254 nm or 276 nm. nih.govrevvity.com

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS): This highly sensitive and specific technique is widely used for quantifying vincristine in biological matrices, especially in clinical and preclinical research where sample volumes may be small. nih.govnih.gov LC-MS/MS methods have been validated for determining vincristine levels in human serum and plasma, with lower limits of quantification reaching sub-nanogram per milliliter levels (e.g., 0.075 ng/mL). researchgate.net This precision is crucial for pharmacokinetic studies and for monitoring patient exposure to the drug. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural characterization of vincristine and its related impurities. nih.gov Detailed 1D and 2D NMR studies provide definitive assignments of the ¹H, ¹³C, and ¹⁵N spectra, which is essential for identifying the structure of new analogue impurities that may arise during the manufacturing process. nih.gov This level of structural detail helps ensure the quality and purity of the compound.

Representative HPLC Method Parameters for Vincristine Analysis in Rat Plasma revvity.comnih.gov
ParameterCondition
Analytical ColumnDikma Dimonsil C₁₈ (200 mm × 4.6 mm)
Mobile Phase0.02 M Sodium Dihydrogen Phosphate-Methanol (36:64, v/v, pH 4.7)
Flow Rate1.0 mL/min
Detection Wavelength276 nm
Internal StandardVinblastine Sulfate (B86663)
Linear Range0.05-5.0 μg/mL
Extraction Recovery66% - 70%

Immunoassays offer an alternative, antibody-based approach for the detection of vincristine.

Radioimmunoassay (RIA): Sensitive and specific RIAs have been developed for vincristine. researchgate.net These assays are based on the principle of competitive binding, where radiolabeled vincristine competes with unlabeled vincristine from a sample for a limited number of antibody binding sites. revvity.com The method has been shown to be sensitive enough to measure concentrations in the range of 3.8 ng/ml in plasma and is not affected by the presence of several other chemotherapy drugs.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA methods for vincristine have also been established. rsc.org A patent describes an ELISA method with a minimum detection limit of 0.10 ng/mL, which is suitable for clinical plasma drug concentration monitoring. rsc.org In some research contexts, ELISA kits are used not to detect vincristine itself, but to measure the expression of proteins, such as cytokines (e.g., IL-1β), that are affected by vincristine treatment. nih.gov While these immunoassays exist, modern analytical research for quantification heavily favors chromatography-mass spectrometry (LC-MS/MS) methods due to their high specificity and robustness. nih.govresearchgate.net

Flow cytometry is a powerful technique used to analyze how vincristine affects cell populations, particularly concerning cell division and programmed cell death (apoptosis). By staining cells with fluorescent dyes that bind to DNA, researchers can quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Studies using human neuroblastoma cells (SH-SY5Y) and acute lymphoblastic leukemia (ALL) cells have demonstrated that vincristine induces a significant arrest of cells in the G2/M phase of the cell cycle. This blockage of mitosis is a primary mechanism of its anticancer action. researchgate.net For example, in SH-SY5Y cells treated with 0.1 µM of vincristine, the percentage of cells in the G2/M phase increases significantly over a 24-hour period. Following this mitotic arrest, an increase in the sub-G1 population is often observed, which is indicative of cells undergoing apoptosis and fragmenting their DNA. nih.gov

Effect of Vincristine (0.1 µM) on SH-SY5Y Neuroblastoma Cell Cycle Distribution
Time (hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)84.83 ± 9.729.14 ± 1.156.03 ± 1.57
676.26 ± 9.0510.25 ± 1.3413.49 ± 2.61
1242.15 ± 4.2112.11 ± 2.0145.74 ± 5.33
1821.57 ± 3.5811.25 ± 1.9867.18 ± 8.12
2416.46 ± 2.999.87 ± 1.2673.67 ± 9.54

Immunofluorescence microscopy allows for the direct visualization of vincristine's effect on the cellular cytoskeleton. Vincristine's primary molecular target is tubulin, the protein subunit of microtubules. researchgate.net By binding to tubulin, vincristine inhibits the assembly of microtubules, which are critical for forming the mitotic spindle required for chromosome segregation during mitosis. researchgate.net

Using antibodies that specifically bind to proteins like α-tubulin, researchers can stain and visualize the microtubule network within cells. In untreated cells, this network appears as an organized array of fine filaments. Following treatment with vincristine, immunofluorescence images reveal a dramatic disruption of this structure, showing disorganized microtubules and a failure to form a proper mitotic spindle. This visual evidence is a powerful confirmation of the drug's mechanism of action at the subcellular level. Studies in K562 cells have also used immunofluorescence to track the subcellular localization of other proteins, such as survivin, in response to vincristine treatment.

Western blotting is a key technique used to detect and quantify changes in the expression levels of specific proteins within a cell following treatment with vincristine. This method provides insight into the molecular pathways activated by the drug. Research has shown that vincristine treatment leads to changes in several key proteins involved in apoptosis and cell cycle regulation.

Apoptosis-Related Proteins: In neuroblastoma cells, vincristine treatment leads to an increased expression of the proteins caspase-9 and caspase-3. researchgate.net These proteins are critical executioners of the apoptotic pathway, and their activation confirms that vincristine induces cell death through this mechanism.

Cell Cycle Regulatory Proteins: The same studies show that vincristine affects the levels of cyclins, which are proteins that control the progression of the cell cycle. Vincristine treatment has been found to increase the expression of cyclin B while decreasing the expression of cyclin D. The upregulation of cyclin B is consistent with the observed arrest of cells in the M phase of the cell cycle.

Other Markers: Western blotting is also used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), another hallmark of apoptosis, and to monitor the levels of mitotic markers like MPM2 and phospho-histone H3 to confirm mitotic arrest. wipo.int

These protein-level analyses complement data from other methods like flow cytometry and microscopy to build a comprehensive picture of vincristine's cellular effects.

Transcriptomic Profiling (e.g., RT-PCR, RNA Sequencing)

Transcriptomic profiling techniques, such as Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and RNA Sequencing (RNA-Seq), are pivotal in elucidating the molecular mechanisms underlying Vincristine's efficacy and the development of resistance. These methods allow for the comprehensive analysis of gene expression changes in cancer cells upon exposure to Vincristine.

In studies of Vincristine resistance in breast cancer and gastric cancer cell lines, researchers have utilized RNA-Seq and RT-PCR to identify differentially expressed genes. nih.govnih.govspandidos-publications.com For instance, in a Vincristine-resistant breast cancer cell line (MCF7/VCR), RNA-Seq analysis revealed alterations in the expression of 263 genes compared to the wild-type cells, with 94 genes being upregulated and 169 genes downregulated. nih.gov This included genes involved in microtubule assembly and autophagy. nih.gov Similarly, in a Vincristine-resistant gastric cancer cell line (SGC7901/VCR), differential display PCR identified 196 differentially expressed cDNA fragments, indicating significant changes in gene expression associated with drug resistance. nih.gov

Furthermore, deep sequencing of small RNAs in a Vincristine-resistant colon carcinoma cell line (HCT-8/VCR) identified significant differences in miRNA expression, suggesting their role in regulating gene expression and contributing to drug resistance. e-century.us These transcriptomic approaches provide a global view of the cellular response to Vincristine, offering insights into potential biomarkers for sensitivity or resistance and identifying novel therapeutic targets to overcome resistance. nih.govnih.govspandidos-publications.come-century.us

Table 1: Examples of Genes with Altered Expression in Vincristine-Resistant Cancer Cell Lines

GeneCancer TypeChange in ExpressionResearch Finding
VEGFABreast CancerAlteredExpression changes related to Vincristine resistance. nih.gov
IL1BBreast CancerAlteredExpression changes related to Vincristine resistance. nih.gov
Multiple GenesGastric CancerAltered196 differential cDNA fragments identified. nih.gov
Multiple miRNAsColon CancerAlteredSignificant differences in miRNA expression observed. e-century.us

Cell Viability and Proliferation Assays (e.g., MTT Assay)

Cell viability and proliferation assays are fundamental tools in preclinical Vincristine research to quantify the cytotoxic effects of the drug on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. researchgate.netnih.govresearchgate.netscience.govjapsonline.com This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. japsonline.com

The principle of the MTT assay involves the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of living cells into a purple formazan (B1609692) product. nih.govjapsonline.com The amount of formazan produced, which can be quantified by measuring the absorbance, correlates with the number of viable cells. japsonline.com This allows for the determination of the inhibitory concentration (IC50) of Vincristine, which is the concentration of the drug that inhibits cell growth by 50%. researchgate.net

Studies have utilized the MTT assay to evaluate the cytotoxicity of Vincristine alone and in combination with other agents in various cancer cell lines, including gastric cancer (SGC7901), leukemia (MOLT-4), and bladder cancer (5637). researchgate.netnih.govresearchgate.net For example, in MOLT-4 human acute T-cell lymphoblastic leukemia cells, the MTT assay was used to demonstrate the synergistic cytotoxic effects of Vincristine when combined with the histone deacetylase inhibitor vorinostat (B1683920) (SAHA). nih.gov The combination therapy resulted in a significantly lower IC50 value compared to either drug alone. nih.gov Similarly, the MTT assay was employed to show that conferone, a sesquiterpene coumarin, enhanced the cytotoxicity of Vincristine in the 5637 bladder cancer cell line. researchgate.net

Cell Cycle Synchronization Techniques (e.g., Centrifugal Elutriation)

Understanding the cell cycle-dependent effects of Vincristine is crucial, as it primarily targets microtubule dynamics during mitosis. nih.govnih.gov Cell synchronization techniques are therefore essential to enrich cell populations in specific phases of the cell cycle for detailed investigation. bitesizebio.comspringernature.com While chemical methods like double thymidine (B127349) block exist, they can introduce cellular perturbations. nih.govspringernature.com

Centrifugal elutriation is a physical method that separates cells based on their size and sedimentation velocity, which correlate with the cell cycle phase. nih.govwikipedia.orgnih.gov This technique allows for the isolation of cell populations enriched in G1, S, and G2/M phases without the use of chemical agents that could confound the experimental results. nih.govwikipedia.org The procedure involves loading a continuous flow of cell suspension into a spinning rotor, where centrifugal force is counteracted by a centripetal flow of buffer. nih.govyoutube.com Smaller cells, predominantly in the G1 phase, are eluted first, followed by progressively larger cells in the S and G2/M phases. nih.govwikipedia.org

The effectiveness of centrifugal elutriation has been demonstrated in studies investigating the differential response of acute lymphoblastic leukemia (ALL) cells to Vincristine. nih.govresearchgate.net By isolating ALL cells into distinct cell cycle phases, researchers have shown that Vincristine can induce cell death directly in G1 phase cells, while cells in S or G2/M phases proceed to M phase before undergoing apoptosis. nih.gov This physical separation method has been instrumental in revealing that Vincristine has distinct mechanisms of action depending on the cell cycle stage, a finding that might not have been apparent in asynchronous cell populations. nih.gov

DNA Synthesis Monitoring (e.g., EdU Incorporation Assay)

Monitoring DNA synthesis is a key method for assessing cell proliferation and the impact of chemotherapeutic agents like Vincristine on this process. The EdU (5-ethynyl-2'-deoxyuridine) incorporation assay is a modern and robust technique for detecting de novo DNA synthesis. jenabioscience.comsigmaaldrich.com EdU is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle. sigmaaldrich.com

Unlike the traditional BrdU (bromodeoxyuridine) assay, which requires harsh DNA denaturation for antibody-based detection, the EdU assay utilizes a "click chemistry" reaction. sigmaaldrich.com The terminal alkyne group of the incorporated EdU reacts with a fluorescent azide, allowing for a rapid and sensitive detection of DNA synthesis without the need for DNA denaturation. jenabioscience.com This preserves the structural integrity of the cell and allows for multiplexing with other fluorescent probes. sigmaaldrich.com

In the context of Vincristine research, the EdU incorporation assay has been used in conjunction with cell cycle synchronization techniques to precisely track the progression of cells through the S phase. nih.govresearchgate.net For example, in studies with acute lymphoblastic leukemia (ALL) cells, researchers used EdU labeling to monitor S phase progression after separating cells into different cycle phases using centrifugal elutriation. nih.gov This approach revealed that Vincristine did not inhibit EdU incorporation, indicating that it does not directly block DNA synthesis. researchgate.net Instead, it allowed for the clear distinction between cells that died in G1 (EdU-negative) and those that progressed through S phase before undergoing mitotic arrest and death. nih.gov

Quantitative Interaction Analysis (e.g., Isobologram Analysis)

Isobologram analysis is a rigorous quantitative method used to evaluate the pharmacodynamic interactions between two drugs, such as Vincristine and another anticancer agent. scispace.comresearchgate.netjpccr.eunih.govnih.gov This graphical method determines whether the combined effect of the drugs is synergistic (greater than additive), additive, or antagonistic (less than additive). scispace.comjpccr.eunih.gov

The construction of an isobologram involves plotting the concentrations of two drugs that produce a specific level of effect (e.g., 50% inhibition of cell growth, or IC50) on the x and y axes. A straight line connecting these two points represents the line of additivity. nih.gov This line indicates all the combinations of the two drugs that would produce the same effect if their interaction were simply additive. nih.gov When the experimentally determined data points for a combination that produces the same effect fall below this line, the interaction is considered synergistic. scispace.com If the points fall on the line, the interaction is additive, and if they fall above the line, it is antagonistic. scispace.comnih.gov Some analyses also include an "envelope of additivity" to account for experimental variability. scispace.com

Isobologram analysis has been instrumental in preclinical studies to identify synergistic combinations of Vincristine with other chemotherapeutic agents. For instance, a study evaluating the combination of Vincristine and Methotrexate in a human acute lymphoblastic leukemia cell line (MOLT-3) used isobologram analysis to demonstrate that the sequence of drug administration was critical. scispace.com A synergistic effect was observed only when Methotrexate was administered 8 or 24 hours before Vincristine. scispace.com Other sequences resulted in additive or even antagonistic effects. scispace.com This highlights the power of isobologram analysis in optimizing combination chemotherapy regimens.

Table 2: Drug Interactions with Vincristine Determined by Isobologram Analysis

Drug CombinationCell LineInteraction TypeKey Finding
Vincristine + MethotrexateMOLT-3Sequence-dependent (Synergistic, Additive, Antagonistic)Synergy observed when Methotrexate was given 8-24h before Vincristine. scispace.com
Vincristine + DaunorubicinMOLT-3Subadditive/ProtectiveSimultaneous and sequential exposures were not synergistic. scispace.com
Vincristine + 1-β-D-arabinofuranosylcytosineMOLT-3Subadditive/AdditiveSimultaneous and sequential exposures were not synergistic. scispace.com
Vincristine + VinblastineMOLT-3AdditiveSimultaneous and continuous exposure was only additive. scispace.com
Vincristine + L-asparaginaseMOLT-3AdditiveSimultaneous and continuous exposure was only additive. scispace.com

Gene Set Enrichment Analysis (GSEA)

Gene Set Enrichment Analysis (GSEA) is a powerful computational method used to analyze transcriptomic data and identify sets of genes that are coordinately up- or down-regulated in association with a particular phenotype, such as resistance to Vincristine. gsea-msigdb.orgresearchgate.netnih.govnih.gov Instead of focusing on individual gene expression changes, GSEA determines whether a predefined set of genes, sharing a common biological function, chromosomal location, or regulation, shows statistically significant, concordant differences between two biological states. researchgate.netnih.gov

This approach provides a higher-level interpretation of gene expression data, revealing the biological pathways and processes that are affected by Vincristine treatment or are altered in resistant cells. nih.govnih.gov In the context of Vincristine research, GSEA can be applied to data from RNA-Seq or microarray experiments to uncover the mechanisms of drug action and resistance. nih.govresearchgate.net

For example, a GSEA of gene expression data from breast cancer patients treated with vinorelbine (B1196246) (a related vinca (B1221190) alkaloid) identified the enrichment of histone binding genes in patients with a shorter time to progression, suggesting a potential role for these genes in treatment efficacy. researchgate.net In studies of Vincristine resistance in acute lymphoblastic leukemia (ALL), GSEA can be used to analyze gene sets that distinguish between resistant and sensitive patient samples. gsea-msigdb.org For instance, the "HOLLEMAN_VINCRISTINE_RESISTANCE_ALL_UP" gene set is a curated collection of genes that are up-regulated in Vincristine-resistant ALL. gsea-msigdb.org By analyzing such gene sets, researchers can gain a deeper understanding of the complex molecular networks that contribute to the clinical response to Vincristine.

Preclinical Combination Therapy Strategies and Synergism

Conceptual Framework and Rationale for Combination Therapies

Combination therapy in cancer treatment is based on the principle of simultaneously targeting multiple pathways or mechanisms essential for cancer cell survival, proliferation, and progression. The rationale for combining vincristine (B1662923) with other agents in preclinical studies stems from several key objectives:

Enhanced Efficacy: Combining agents with different mechanisms of action can lead to synergistic effects, where the combined impact is greater than the sum of the individual agents. This can result in more effective killing of cancer cells. cancerindex.org

Overcoming Resistance: Cancer cells can develop resistance to single-agent therapies through various mechanisms. Combining vincristine with other drugs may help circumvent or delay the emergence of resistance. cancerindex.org

Targeting Tumor Heterogeneity: Tumors are often composed of diverse cell populations with varying genetic and phenotypic characteristics. Combination therapy can simultaneously target different subsets of cancer cells, leading to a more comprehensive anti-tumor response.

Potential for Dose Reduction: Achieving similar or enhanced efficacy with a combination of drugs may allow for lower doses of each individual agent, potentially reducing toxicity. cancerindex.orgfrontiersin.org

Preclinical studies utilizing in vitro (cell lines, spheroids) and in vivo (animal models, patient-derived xenografts) systems are crucial for evaluating the potential of vincristine-based combinations before moving to clinical trials. These studies help to understand the synergistic interactions, identify optimal drug ratios and schedules, and elucidate the underlying molecular mechanisms of the observed effects.

Vincristine Combinations with Other Therapeutic Agents in Preclinical Settings

Preclinical research has explored the combination of vincristine with a diverse range of therapeutic agents, including targeted therapies, natural compounds, apoptosis-sensitizing agents, proteasome inhibitors, and oncolytic viruses. These studies aim to identify combinations that exhibit synergistic anti-tumor activity in various cancer models.

Synergistic Effects with MEK Inhibitors

Preclinical studies have demonstrated synergistic effects when combining vincristine with MEK inhibitors, particularly in models of KRAS-mutant colorectal cancer (CRC). MEK inhibitors target a key node in the RAS-RAF-MEK-ERK signaling pathway, which is frequently activated in various cancers, including those with KRAS mutations. nih.govresearchgate.net Despite the importance of this pathway, single-agent MEK inhibitors have shown limited efficacy in CRC. nih.govresearchgate.net

Research using high-throughput screening of CRC spheroids identified vincristine as being strongly synergistic with the MEK inhibitor trametinib (B1684009). nih.govresearchgate.netnih.govtmc.eduresearchgate.net In vitro studies showed that this combination strongly inhibited cell growth, reduced clonogenic survival, and enhanced apoptosis in multiple KRAS-mutant CRC cell lines. nih.govresearchgate.netnih.govtmc.edu Furthermore, in vivo studies using patient-derived xenograft mouse models demonstrated that the combination significantly inhibited tumor growth, reduced cell proliferation, and increased apoptosis. nih.govresearchgate.netnih.govtmc.edu The synergistic effect was attributed, in part, to enhanced intracellular accumulation of vincristine associated with MEK inhibition. nih.govresearchgate.netnih.gov The combination also led to a significant decrease in p-mTOR levels in vitro, suggesting inhibition of both the RAS-RAF-MEK and PI3K-AKT-mTOR survival pathways. nih.govresearchgate.netnih.govtmc.edu

Preclinical Data on Vincristine and Trametinib Combination in KRAS-mutant CRC

Model SystemObserved EffectMechanism (Proposed)Reference
KRAS-mutant CRC cell lines (in vitro)Strong inhibition of cell growth, reduced clonogenic survival, enhanced apoptosisEnhanced intracellular vincristine accumulation, decreased p-mTOR levels nih.govresearchgate.netnih.govtmc.edu
KRAS-mutant CRC spheroids (in vitro)Synergistic activityNot explicitly detailed in snippets, likely related to mechanisms in cell lines. nih.govresearchgate.nettmc.eduresearchgate.net
KRAS-mutant PDX mouse models (in vivo)Significant inhibition of tumor growth, reduced proliferation, increased apoptosisEnhanced intracellular vincristine accumulation, decreased p-mTOR levels nih.govresearchgate.netnih.govtmc.edu

Co-treatment with Natural Compounds (e.g., Curcumin)

Preclinical investigations have also explored the potential of combining vincristine with natural compounds, such as curcumin (B1669340), a diferuloylmethane derived from Curcuma longa. fishersci.nonih.govresearchgate.netresearchgate.net Curcumin has demonstrated various biological activities, including anti-inflammatory, antioxidant, and antineoplastic effects in experimental models. nih.gov

While specific detailed preclinical data on the synergistic effects of vincristine and curcumin combinations were not extensively provided in the search results, the rationale for such combinations often lies in the potential of natural compounds to enhance the cytotoxic effects of chemotherapy, modulate signaling pathways involved in cancer progression, or overcome resistance mechanisms. For instance, studies have investigated curcumin's effects on various cancer-related pathways, including those involved in proliferation and apoptosis. researchgate.net Further preclinical research is needed to fully characterize the synergistic potential and underlying mechanisms of vincristine in combination with curcumin and other natural compounds.

Integration with Apoptosis-Sensitizing Agents (e.g., Smac Mimetics, Arsenic Compounds)

Combining vincristine with agents that directly or indirectly promote apoptosis is another preclinical strategy. Inhibitor of apoptosis proteins (IAPs) are often overexpressed in cancer cells, contributing to resistance to apoptosis. ashpublications.orgresearchgate.netmdpi.comnih.gov Smac mimetics are small molecules designed to antagonize IAPs, thereby sensitizing cancer cells to apoptotic signals. ashpublications.orgresearchgate.netmdpi.comnih.gov

Preclinical studies have shown that Smac mimetics, such as LCL161, can sensitize neuroblastoma cells to vincristine-induced apoptosis. ashpublications.orgresearchgate.netmdpi.comnih.govnih.gov This combination has demonstrated synergistic activity in inhibiting proliferation and inducing apoptosis in neuroblastoma cell lines in vitro and in mouse models in vivo. researchgate.netnih.govnih.gov The mechanism involves the activation of both extrinsic and intrinsic apoptosis pathways and caspase-dependent cell death. researchgate.netnih.gov LCL161 induces the degradation of cellular IAP 1 (cIAP-1), contributing to the sensitization effect. nih.gov

Arsenic compounds, particularly arsenic trioxide, are also known to induce apoptosis in certain cancer types, notably acute promyelocytic leukemia (APL). wikipedia.orgmims.comnih.gov While the primary use of arsenic trioxide is in APL, preclinical studies might explore its combination with vincristine in other malignancies where apoptosis induction is a key therapeutic goal. Arsenic trioxide is thought to induce apoptosis by causing morphological changes and DNA fragmentation in APL cells and damaging the PML-RAR-alpha fusion protein. mims.com The potential for synergistic interaction with vincristine could stem from their distinct mechanisms of inducing cell death.

Preclinical Data on Vincristine and Smac Mimetic (LCL161) Combination in Neuroblastoma

Model SystemObserved EffectMechanism (Proposed)Reference
Neuroblastoma cell linesSynergistic inhibition of proliferation, significant induction of apoptosis, G2 cell cycle arrest, reduced migrationActivation of extrinsic and intrinsic apoptosis pathways, caspase-dependent cell death, cIAP-1 degradation researchgate.netnih.govnih.gov
Neuroblastoma mouse modelSynergistic cooperation in vivoNot explicitly detailed in snippets, likely related to in vitro mechanisms. nih.gov

Combinations with Proteasome Inhibitors (e.g., Bortezomib)

Proteasome inhibitors, such as bortezomib, block the activity of the proteasome, a cellular complex responsible for degrading proteins. wikipedia.orgmims.comguidetopharmacology.org This inhibition leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and inducing apoptosis, particularly in cancer cells. mims.com

Preclinical studies have investigated the combination of vincristine with bortezomib. While detailed synergistic data from the provided snippets is limited, the rationale for this combination often involves the potential for proteasome inhibition to enhance the cytotoxic effects of vincristine by interfering with protein degradation pathways critical for cell survival and division. Bortezomib's mechanism of action, distinct from vincristine's microtubule targeting, suggests a potential for complementary anti-tumor activity. wikipedia.orgmims.comguidetopharmacology.org Further preclinical research is needed to fully characterize the synergistic potential and optimal strategies for combining vincristine with proteasome inhibitors in various cancer types.

Combination with Oncolytic Viruses

Oncolytic viruses are naturally occurring or genetically modified viruses that selectively infect and lyse cancer cells while sparing normal tissues. researchgate.netnih.govmdpi.comnih.gov They can also stimulate anti-tumor immune responses. researchgate.netnih.govmdpi.com Preclinical studies have explored the combination of oncolytic viruses with chemotherapy agents, including vincristine, to enhance anti-tumor effects. researchgate.netnih.govresearchgate.net

Recent preclinical studies have shown that combining vincristine with oncolytic viruses can significantly reduce tumor size in mouse models. researchgate.netnih.govresearchgate.net For example, research in prostate cancer models has investigated the co-delivery of an oncolytic measles virus (OMV) and vincristine using nanoscale delivery units. researchgate.net This approach aimed to enhance targeted oncolytic activity. In vitro assays showed potent anticancer activity and significant cell cycle arrest with the co-formulation. researchgate.net The surface-integrating ligand approach in this study aimed to improve the targeted delivery of both the virus and the chemotherapeutic agent. researchgate.net Combining oncolytic viruses with chemotherapy can provide both local and systemic disease control and may help overcome limitations of monotherapy. researchgate.netnih.gov

Preclinical Data on Vincristine and Oncolytic Virus Combination

Model SystemOncolytic Virus Type (Example)Observed EffectReference
Prostate cancer cell linesOncolytic Measles Virus (OMV)Potent anticancer activity, significant cell cycle arrest with co-formulation in nanoscale delivery units researchgate.net
Mouse tumorsNot specified in snippetSignificant tumor killing researchgate.netnih.govresearchgate.net

Strategies for Overcoming Resistance in Preclinical Combination Regimens

Resistance to vincristine can arise through various mechanisms, including increased drug efflux, alterations in drug targets, enhanced DNA repair, and activation of survival pathways. nih.gov Preclinical studies investigate combination strategies to counteract these mechanisms and restore sensitivity to vincristine.

Utilization of Chemosensitizers to Reverse Resistance

Chemosensitizers are agents that can enhance the cytotoxic effects of chemotherapy drugs, often by interfering with resistance mechanisms. Preclinical studies have explored the use of various compounds as chemosensitizers in combination with vincristine.

One approach involves using inhibitors of P-glycoprotein (P-gp), an efflux pump frequently implicated in vincristine resistance. nih.govnih.govneoteryx.comnih.gov Studies have shown that combining vincristine with P-gp inhibitors can dramatically decrease the half-maximal inhibitory concentration (IC50) of vincristine in resistant cell lines. For instance, seco-based compounds derived from praeruptorin A demonstrated significant reversal of P-gp-based multidrug resistance in cervical adenocarcinoma KB-V cells, reducing vincristine IC50 from 666.3 nM alone to as low as 0.53 nM in combination. nih.gov Piperine analogs have also shown potential, with one analog reducing vincristine IC50 in resistant KB cells 24-fold. nih.gov Natural compounds like 5-hydroxy-7,8-dimethoxyflavanone (B1148985) have also been reported to strongly bind P-gp and increase vincristine's cytotoxic effect in P-gp expressing cells. nih.gov

Other chemosensitizers explored include those that modulate specific cellular pathways. For example, vitamin C has shown potential to enhance apoptosis when combined with vincristine in NALM6 cell lines. brieflands.com The combination of 0.5 mM vitamin C and 0.8 nM vincristine resulted in 79.22% apoptotic cells, compared to 22.28% with vincristine alone. brieflands.com

Table 1: Examples of Chemosensitizers in Preclinical Vincristine Combinations

ChemosensitizerVincristine IC50 (alone)Vincristine IC50 (combination)Cell Line / ModelReference
Seco-based derivative 1666.3 nM0.84 nMKB-V cervical adenocarcinoma nih.gov
Seco-based derivative 2666.3 nM0.53 nMKB-V cervical adenocarcinoma nih.gov
Piperine analogVaries24-fold reductionResistant KB cells nih.gov
5-hydroxy-7,8-dimethoxyflavanoneVariesIncreased cytotoxic effectP-gp expressing cells nih.gov
Vitamin C (0.5 mM)VariesEnhanced apoptosisNALM6 cells brieflands.com

Targeting Drug Efflux Pumps in Combination

Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, encoded by ABCB1), is a primary mechanism of multidrug resistance, including resistance to vincristine. nih.govnih.govneoteryx.comnih.gov Preclinical strategies focus on inhibiting the function or expression of these efflux pumps in combination with vincristine.

Studies using knockout mouse models have demonstrated the significant impact of P-gp and Mrp1 (Multidrug Resistance Protein 1) on vincristine distribution. nih.gov In Mrp1 knockout mice, vincristine tumor partition coefficients were significantly higher compared to wild-type mice. nih.gov This suggests that inhibiting Mrp1 can enhance vincristine penetration into brain tumors. nih.gov

Third-generation P-gp inhibitors like tariquidar (B1662512) have been investigated in combination with vincristine in preclinical pharmacokinetic studies. neoteryx.com In mice, the combination of vincristine and tariquidar resulted in a halved vincristine clearance, indicating increased drug exposure likely due to P-gp inhibition. neoteryx.com

COX-2 selective inhibitors, such as nimesulide (B1678887) (NIM), have also shown the ability to reduce P-gp expression and enhance the sensitivity of cancer cells to vincristine in preclinical settings, such as in human oral squamous carcinoma KOSC-2 cells. e-century.us

Enhancing Apoptotic Pathways through Combination

Vincristine induces apoptosis, but resistant cells often develop mechanisms to evade this process. researchgate.netfrontiersin.org Combining vincristine with agents that promote or restore apoptotic signaling is a key preclinical strategy.

Histone deacetylase inhibitors (HDACis) have also been explored. The combination of vincristine and SAHA (a pan-HDACi) markedly induced caspase 3 activation and PARP cleavage in preclinical models, indicating elevated apoptosis. researchgate.net Similarly, combining vincristine with the HDAC6 inhibitor tubastatin A induced cell accumulation in the G2/M phase followed by the sub-G1 phase and revealed MPM2 and PARP activation, consistent with apoptosis induction. researchgate.net

Vitamin C, as mentioned earlier, has also demonstrated the ability to significantly increase the percentage of apoptotic cells when combined with vincristine in NALM6 leukemia cells. brieflands.com

Table 2: Preclinical Combinations Enhancing Apoptosis with Vincristine

Combination PartnerObserved Apoptotic Markers / EffectsCell Line / ModelReference
Trametinib (MEK inhibitor)Increased cleaved caspase 7, pH2AX, p-SAPK/JNK, PAR, p27/Kip-1; reduced p-mTORKRAS-mutant colorectal cancer cell lines and xenografts nih.govnih.govtmc.edu
SAHA (HDAC inhibitor)Increased caspase 3 activation and PARP cleavagePreclinical models researchgate.net
Tubastatin A (HDAC6 inhibitor)MPM2 and PARP activation, cell accumulation in sub-G1 phaseMOLT-4 cells researchgate.net
Vitamin CIncreased percentage of apoptotic cells (e.g., 79.22% vs 22.28% alone)NALM6 cells brieflands.com
RCM1 (FOXM1 inhibitor)Increased Cleaved-Caspase 3 stainingMurine RMS tumor cells frontiersin.org

Autophagy Inhibition in Combination with Vincristine

Autophagy is a cellular process that can promote cell survival, and in some cases, it can be triggered by chemotherapy, contributing to resistance. nih.govfrontiersin.org Inhibiting autophagy in combination with vincristine is being investigated as a strategy to enhance cell death.

Preclinical research suggests that vincristine can trigger autophagy. nih.gov Strategies to inhibit this protective autophagy, such as overexpressing the long non-coding RNA MEG3, have shown decreased levels of autophagy proteins like LC3-I and LC3-II in vincristine-treated lung cancer cells, potentially enhancing the treatment effect. nih.gov

Studies in preclinical models support the concept that inhibiting autophagy can enhance chemosensitivity and promote tumor cell death when combined with antitumor agents. frontiersin.org While specific data on vincristine in combination with dedicated autophagy inhibitors like chloroquine (B1663885) or hydroxychloroquine (B89500) at a detailed preclinical level within the search results is limited, the general principle of targeting drug-induced autophagy to improve outcomes is an active area of investigation. nih.govfrontiersin.org

Modulation of Specific Resistance-Associated Signaling Pathways

Cancer cells utilize various signaling pathways to survive and develop resistance to chemotherapy. nih.gov Targeting these specific pathways in combination with vincristine can help overcome resistance.

The NF-κB pathway has also been implicated in vincristine resistance. researchgate.netmdpi.com Microtubule depolymerization induced by vincristine can activate NF-κB, which in turn can upregulate P-gp expression, contributing to resistance. researchgate.net Modulating the PI3K/Akt cascade can also indirectly affect NF-κB function. researchgate.net

FOXM1 is another oncogene associated with poor prognosis and resistance to therapies including vincristine in rhabdomyosarcoma (RMS). frontiersin.org Preclinical studies combining low doses of vincristine with a specific FOXM1 inhibitor (RCM1) demonstrated synergistic effects in reducing RMS cell proliferation and increasing apoptosis in vitro and in vivo. frontiersin.org This combination also decreased the expression of CHAC1, a gene uniquely downregulated by the combination treatment. frontiersin.org

Table 3: Signaling Pathways Modulated in Preclinical Vincristine Combinations

Signaling Pathway TargetedCombination Partner(s)Observed EffectReference
PI3K/AKT/mTORTrametinibReduced p-mTOR levels, inhibition of survival pathway nih.govtmc.edu
FOXM1RCM1 (FOXM1 inhibitor)Reduced cell proliferation, increased apoptosis, decreased CHAC1 expression frontiersin.org
NF-κB(Indirectly via PI3K/Akt modulation, potential with P-gp inhibitors)Potential for reduced P-gp upregulation and enhanced apoptosis researchgate.netresearchgate.net

Advanced Drug Delivery Systems in Preclinical Combination Studies

Advanced drug delivery systems aim to improve the therapeutic index of vincristine by enhancing its tumor-specific delivery, increasing intracellular accumulation, and reducing exposure to healthy tissues. uclan.ac.ukresearchgate.netresearchgate.net These systems are particularly relevant in preclinical combination studies to optimize the delivery of both vincristine and its combination partners, especially when dealing with resistance mechanisms like efflux pumps.

Nanotechnological approaches, such as liposomes, lipid nanoparticles, and polymeric nanocarriers, are being explored for vincristine delivery. uclan.ac.ukresearchgate.net These systems can alter the pharmacokinetic profile of vincristine, potentially prolonging its circulation time and increasing its accumulation at the tumor site through mechanisms like the enhanced permeation and retention (EPR) effect. uclan.ac.ukresearchgate.netliposomes.ca

Liposomal encapsulation of vincristine has shown improved antitumor activity in preclinical models compared to free drug, which is associated with enhanced drug retention in tumors. liposomes.ca For example, SM/Chol and DSPC/Chol liposomal systems substantially increased vincristine accumulation at the tumor site. liposomes.ca Vincristine sulfate (B86663) liposomal injection (VSLI) is a liposomal preparation that has shown activity in preclinical models of vincristine-resistant cancers. thejh.org

Multifunctional nanoparticles are being developed to overcome multidrug resistance and target tumors more effectively. acs.org For instance, Fol/R7 nanoparticles, based on pH-sensitive PLGA-PEG-folate and cell penetrating peptide R7-conjugated PLGA-PEG, were constructed for targeted delivery of vincristine sulfate. acs.org These nanoparticles significantly enhanced cellular uptake and cytotoxicity in resistant breast cancer cells (MCF-7/Adr) compared to nanoparticles modified solely by folate or R7. acs.org This enhanced uptake and accumulation in resistant cells was attributed to escaping P-gp mediated drug efflux. acs.org

Co-delivery of vincristine with other agents within a single nanocarrier system is another advanced strategy. researchgate.netdovepress.com This can ensure that both drugs reach the tumor cells simultaneously and in the desired ratio, potentially maximizing synergistic effects and overcoming resistance more effectively. Preclinical studies have investigated the co-delivery of vincristine with agents like tetrandine or verapamil (B1683045) using liposomes or PLGA nanocarriers, demonstrating enhanced anticancer efficacy in tumor models. nih.govresearchgate.net

Table 4: Examples of Advanced Drug Delivery Systems in Preclinical Vincristine Studies

Delivery System TypeKey Features / ComponentsObserved Preclinical OutcomeReference
LiposomesSM/Chol, DSPC/Chol encapsulationIncreased vincristine accumulation at tumor site, improved antitumor activity researchgate.netliposomes.ca
Vincristine Sulfate Liposomal Injection (VSLI)Liposomal formulationActivity in preclinical models of vincristine-resistant cancers thejh.org
Multifunctional NanoparticlespH-sensitive PLGA-PEG-folate, R7 peptideEnhanced cellular uptake and cytotoxicity in resistant cells, escaped P-gp efflux, improved tumor targeting acs.org
Co-delivery NanocarriersLiposomes co-delivering vincristine and tetrandineProlonged circulation time, improved tumor location researchgate.net
Co-delivery NanocarriersPLGA nanocarriers co-delivering vincristine and verapamilHigher anticancer efficacy in resistant cells nih.gov

Liposomal Encapsulation for Enhanced Efficacy

Liposomal encapsulation of vincristine has been investigated in preclinical models to improve its pharmacokinetic properties and enhance its antitumor efficacy. Encapsulating vincristine in liposomes can lead to increased drug concentrations in the plasma and enhanced accumulation at tumor sites through passive targeting, mediated by the enhanced permeability and retention (EPR) effect in tumor vasculature liposomes.caresearchgate.nettandfonline.comcase.eduliposomes.caresearchgate.net. This prolonged circulation time and increased tumor exposure are particularly beneficial for vincristine, a cell-cycle specific drug whose activity is highly dependent on the duration of exposure to cancer cells liposomes.caresearchgate.nettandfonline.comcase.eduliposomes.ca.

Preclinical evaluations have demonstrated that the efficacy of liposomal vincristine formulations in animal models is significantly influenced by the rate of drug release in vivo liposomes.caresearchgate.nettandfonline.com. Formulations exhibiting enhanced drug retention within the liposomal carrier have shown significantly improved antitumor efficacy compared to free drug or formulations with faster release rates liposomes.caresearchgate.nettandfonline.com. For instance, a liposomal formulation with drug retention characteristics such that more than 50% of the vincristine is retained in the carrier 24 hours following intravenous injection exhibited significantly improved antitumor efficacy in A431 xenograft and P388 murine tumor models liposomes.caresearchgate.nettandfonline.com. Studies comparing different liposomal compositions, such as sphingomyelin/cholesterol (SM/Chol) versus DSPC/Chol liposomes, have shown that SM/Chol liposomes can lead to improved retention of vincristine and higher plasma drug levels, resulting in enhanced antitumor activity in murine and human tumor models researchgate.nettandfonline.comliposomes.catandfonline.com. Treatment with SM/cholesterol liposomal formulations of vincristine resulted in greater than 50% cures in mice bearing ascitic P388 tumors, an activity not achieved with the DSPC/cholesterol formulation researchgate.net. Similarly, in mice bearing solid human A431 xenograft tumors, treatment with SM/cholesterol vincristine formulations significantly delayed tumor growth compared to control or free vincristine researchgate.net.

While much of the preclinical work on liposomal vincristine has focused on improving the delivery and efficacy of vincristine as a single agent, the principles of enhanced delivery and tumor accumulation provided by liposomal encapsulation are also being explored in the context of combination therapy. Preclinical data suggests synergy when liposomal vincristine is combined with other agents, such as venetoclax, in models of relapsed or refractory acute lymphoblastic leukemia (ALL) researchgate.net. This indicates that liposomal delivery can potentially enhance the synergistic effects of vincristine when used in combination regimens.

Nanoparticle-Based Delivery for Combined Agents

Nanoparticle-based delivery systems offer a versatile platform for overcoming challenges associated with conventional vincristine delivery, including poor solubility, limited tumor targeting, and the need for co-delivery of multiple agents in combination therapy. Nanoparticles can enhance drug solubility, increase drug concentration at the tumor site, and facilitate the simultaneous delivery of different drugs, which is crucial for achieving synergistic effects in combination regimens dovepress.comuclan.ac.ukresearchgate.netresearchgate.netmdpi.com.

Preclinical studies have demonstrated the potential of nanoparticle-based systems for delivering vincristine in combination with other therapeutic agents, leading to enhanced antitumor efficacy and synergism. For example, a nanoparticle delivery system containing poly-beta-amino-esters and folic acid (NPFA) was developed for the efficient delivery of the FOXM1 inhibitor RCM1 in combination with low doses of vincristine in a preclinical model of rhabdomyosarcoma frontiersin.org. This combination therapy, utilizing nanoparticle delivery for RCM1, effectively reduced tumor volumes, increased tumor cell death, and decreased tumor cell proliferation in RMS tumors compared to single agents frontiersin.org. In vitro studies showed that the combination of low-dose vincristine and RCM1 synergized to reduce tumor cell proliferation and induce apoptosis frontiersin.org.

Another preclinical approach has involved the co-delivery of vincristine and temozolomide (B1682018) using solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for the treatment of glioma tandfonline.com. Studies comparing these systems found that nanostructured lipid carriers (VT-NLCs) loaded with both vincristine and temozolomide demonstrated significantly better glioma inhibition in both in vitro and in vivo models compared to single drug-loaded nanoparticles or dual drug-loaded SLNs tandfonline.com. The dual-drug loaded NLCs exhibited the highest antitumor efficacy, highlighting the potential of this nanoparticle system for synergistic combination chemotherapy in glioma tandfonline.com.

Co-delivery of vincristine and quercetin (B1663063) using lipid-polymeric nanocarriers (LPNs) has also been explored in preclinical models of lymphoma researchgate.net. These dual-loaded LPNs exhibited synergistic antitumor efficacy in vitro and in vivo, suggesting that co-encapsulation of vincristine and quercetin in nanoparticle carriers can enhance the effectiveness of lymphoma chemotherapy and potentially overcome chemoresistance researchgate.net.

Furthermore, preclinical research has shown that combining vincristine with the MEK inhibitor trametinib can lead to synergistic effects in KRAS-mutant colorectal cancer models nih.govtmc.edu. While not exclusively a nanoparticle delivery study for both agents, the mechanism underlying the synergy was found to be enhanced intracellular accumulation of vincristine associated with MEK inhibition nih.govtmc.edu. This highlights how combination strategies, potentially facilitated by nanoparticle delivery of one or both agents, can improve the cellular uptake and effectiveness of vincristine.

These preclinical findings underscore the significant potential of nanoparticle-based delivery systems to enhance the efficacy and synergism of vincristine in combination therapy by improving drug delivery, tumor targeting, and facilitating the co-delivery of multiple therapeutic agents.

Q & A

Q. What is the molecular mechanism of Oncovin in disrupting microtubule dynamics, and how can this be experimentally validated?

this compound (vincristine) binds to tubulin, inhibiting microtubule polymerization and disrupting mitotic spindle formation, leading to cell cycle arrest. To validate this, researchers can:

  • Use in vitro microtubule assembly assays with purified tubulin, monitoring polymerization via turbidity measurements or fluorescence microscopy .
  • Perform immunofluorescence staining in cancer cell lines (e.g., lymphoma models) to visualize mitotic arrest and aberrant spindle structures .
  • Compare dose-response curves across cell types to assess potency variations.

Q. What are the standard preclinical models for evaluating this compound’s efficacy in lymphoma research?

  • In vivo models : Xenograft mice implanted with human diffuse large B-cell lymphoma (DLBCL) cells, treated with regimens like DA-EPOCH-R (dose-adjusted etoposide, prednisone, this compound, cyclophosphamide, doxorubicin + rituximab) to mimic clinical protocols .
  • In vitro models : Cell viability assays (e.g., CCK-8) in Burkitt’s lymphoma cell lines exposed to this compound ± rituximab to study synergism .
  • Primary patient-derived cells : Isolated lymph node biopsies cultured ex vivo to assess this compound sensitivity .

Q. How are this compound-containing regimens (e.g., R-CHOP, DA-EPOCH-R) optimized for balancing efficacy and neurotoxicity in early-stage trials?

  • Dose escalation studies : Start with lower doses (e.g., 1.4 mg/m²) and monitor neuropathy via graded scales (e.g., CTCAE v5.0).
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma vincristine levels with toxicity markers (e.g., nerve conduction velocity) .
  • Comparative trials : The H9-U trial compared ABVD vs. BEACOPP baseline + radiotherapy, highlighting neurotoxicity differences between regimens .

Advanced Research Questions

Q. How can researchers design studies to address this compound resistance in relapsed/refractory lymphomas?

  • Multi-omics profiling : RNA sequencing of resistant vs. sensitive tumors to identify overexpression of drug efflux pumps (e.g., ABC transporters) or tubulin isoform shifts .
  • Combinatorial screens : Test this compound with PI3K/mTOR inhibitors (e.g., everolimus) to bypass resistance pathways, using high-throughput platforms like CRISPR-Cas9 libraries .
  • Longitudinal patient sampling : Serial biopsies during DA-EPOCH-R treatment to track clonal evolution and resistance mechanisms .

Q. What methodologies resolve contradictions in this compound’s pharmacokinetic variability across patient subgroups?

  • Population PK modeling : Incorporate covariates like age, hepatic function, and CYP3A4/5 polymorphisms to predict inter-individual variability .
  • Therapeutic drug monitoring (TDM) : Use LC-MS/MS to measure vincristine plasma levels and adjust dosing in real time .
  • Meta-analysis of historical data : Pool PK datasets from trials like ZUMA-12 (axi-cel in DLBCL) to identify outlier responses .

Q. How can neurotoxicity be mitigated in this compound-based regimens without compromising efficacy?

  • Liposomal encapsulation : Test PEGylated vincristine formulations in preclinical models to reduce neuronal uptake while maintaining tumor targeting .
  • Adjunct therapies : Co-administer neuroprotective agents (e.g., glutamine) in murine models and validate via histopathological scoring of dorsal root ganglia .
  • Alternative scheduling : Compare weekly vs. biweekly dosing in phase Ib trials, assessing tumor response (RECIST criteria) and neuropathy incidence .

Q. What experimental frameworks validate synergistic interactions between this compound and novel immunotherapies (e.g., CAR-T cells)?

  • Sequential vs. concurrent dosing : In NSG mice with DLBCL, administer axi-cel followed by this compound to evaluate additive vs. antagonistic effects .
  • Cytokine profiling : Use Luminex assays to measure IL-6/IFN-γ levels post-treatment, linking immune activation to this compound’s cytotoxicity .
  • Computational modeling : Apply SynergyFinder or Combenefit to quantify drug interaction scores in primary lymphoma co-cultures .

Methodological Guidelines

  • Data reproducibility : Follow Beilstein Journal of Organic Chemistry standards for detailed experimental protocols, including vendor information for reagents (e.g., vincristine sulfate from Pfizer) and statistical parameters (SEM, ANOVA) .
  • Ethical compliance : Ensure neurotoxicity assessments in clinical trials adhere to IRB-approved protocols, with informed consent documenting neuropathy risks .
  • Literature gaps : Prioritize studies comparing this compound’s efficacy in rare subtypes (e.g., double-hit lymphoma) using frameworks like PICOT to structure research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.